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Core Science & Biosynthesis

Foundational

Preliminary Biological Screening of 2-Chloro-4-cyclobutoxy-1-fluorobenzene: A Fragment-Based Approach to GPR120 Agonist Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Screening Guide Introduction: The Strategic Role of Halogenated Cyclobutoxy-Arenes The developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Screening Guide

Introduction: The Strategic Role of Halogenated Cyclobutoxy-Arenes

The development of novel therapeutics for metabolic syndrome, Type 2 Diabetes Mellitus (T2DM), and obesity has increasingly focused on biased agonists of G-protein coupled receptors (GPCRs). Among these, GPR120 (FFAR4) has emerged as a premier target. Natural long-chain free fatty acids (LCFFAs) activate GPR120 to stimulate the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) and induce potent anti-inflammatory effects [1].

In modern fragment-based drug discovery (FBDD), 2-Chloro-4-cyclobutoxy-1-fluorobenzene (CAS: 1881090-59-0) serves as a critical synthetic intermediate and structural pharmacophore for next-generation GPR120 agonists [2].

Causality in Structural Design:

  • Cyclobutoxy Motif: This highly lipophilic, rigid ring mimics the hydrocarbon tail of natural LCFFAs, anchoring the molecule deep within the GPR120 orthosteric binding pocket.

  • Fluorine Substitution: Positioned strategically, the highly electronegative fluorine atom acts as a metabolic shield, blocking rapid cytochrome P450 (CYP)-mediated oxidative metabolism at the para/ortho positions.

  • Chlorine Vector: The chlorine atom provides a precise synthetic handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, allowing chemists to append complex headgroups (e.g., tetrahydroisoquinolines or chromanes) [2].

Before incorporating this fragment into complex, high-molecular-weight libraries, it is imperative to conduct a preliminary biological screening . This ensures the fragment does not possess inherent toxicophores, Pan-Assay Interference (PAINS) liabilities, or off-target reactivity that could confound late-stage functional assays.

Fragment Screening Workflow & Logic

The screening logic follows a sequential, self-validating hierarchy: Toxicity → Functional Baseline → Pathway Bias .

Workflow A 2-Chloro-4-cyclobutoxy -1-fluorobenzene B Cytotoxicity & ADME (HepG2 / Microsomes) A->B Step 1 C GPR120 Binding Assay (High-Concentration) B->C Step 2 D Functional Assays (GLP-1 / β-Arrestin) C->D Step 3 E Lead Optimization (Cross-Coupling) D->E Step 4

Caption: Sequential early-stage biological screening workflow for halogenated cyclobutoxy fragments.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be inherently self-validating. A biological assay without internal quality control (QC) metrics (such as the Z'-factor) is anecdotal, not scientific.

Protocol A: High-Throughput Cytotoxicity & Cell Viability

Objective: Establish the maximum tolerated dose (MTD) of the fragment to ensure that downstream functional readouts (like GLP-1 secretion) are not artifacts of cell death. Cell Lines: HepG2 (hepatotoxicity) and STC-1 (murine enteroendocrine cells) [3].

  • Cell Seeding: Plate HepG2 and STC-1 cells at

    
     cells/well in 384-well opaque plates using DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO₂.
    
  • Compound Preparation: Prepare a 10-point dose-response curve of 2-Chloro-4-cyclobutoxy-1-fluorobenzene in DMSO (ranging from 1 µM to 1000 µM). Causality: High concentrations are required because fragments typically exhibit low binding affinities (

    
     in the high micromolar range) compared to fully optimized leads.
    
  • Treatment: Transfer compounds to the assay plate (final DMSO concentration

    
     0.5% to prevent solvent toxicity). Incubate for 48h.
    
  • Readout: Add CellTiter-Glo® Reagent (v/v 1:1). Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes. Measure luminescence. Causality: Luminescence is directly proportional to ATP levels, providing a highly sensitive indicator of metabolically active cells.

  • Validation System:

    • Positive Control: Staurosporine (10 µM) to induce 100% apoptosis.

    • QC Metric: Calculate the Z'-factor. The assay is only validated if

      
      .
      
Protocol B: In Vitro GPR120 Activation & GLP-1 Secretion Assay

Objective: Determine if the isolated fragment possesses baseline agonistic activity toward GPR120, triggering the G


q-mediated calcium cascade that leads to GLP-1 exocytosis [4].
  • Preparation: Starve STC-1 cells in serum-free DMEM for 2 hours to establish a basal metabolic state.

  • Inhibitor Addition: Pre-treat cells with a Dipeptidyl Peptidase-4 (DPP-IV) inhibitor (e.g., Sitagliptin, 10 µM) for 30 minutes. Causality: GLP-1 is rapidly degraded by endogenous DPP-IV; inhibiting this enzyme ensures the secreted GLP-1 accumulates to detectable levels.

  • Stimulation: Treat cells with the fragment (100 µM and 500 µM) for 2 hours.

  • Quantification: Collect the supernatant and quantify active GLP-1 (7-36 amide) using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Validation System:

    • Positive Control:

      
      -Linolenic Acid (ALA, 50 µM) or GW9508 (10 µM).
      
    • Orthogonal Validation: Perform the assay in the presence of a selective GPR120 antagonist (e.g., AH7614) to prove that the GLP-1 secretion is strictly GPR120-dependent.

Protocol C: β-Arrestin-2 Recruitment Assay (BRET)

Objective: Evaluate the fragment's potential to induce biased signaling. Ideal GPR120 therapeutics strongly recruit β-arrestin-2 to inhibit NF-


B (anti-inflammatory effect) while minimizing excessive G

q signaling [5], [6].
  • Transfection: Co-transfect HEK293T cells with plasmids encoding GPR120 fused to Renilla luciferase (GPR120-Rluc) and β-arrestin-2 fused to Yellow Fluorescent Protein (β-arr2-YFP).

  • Substrate Addition: Add Coelenterazine-h (5 µM) to the cells.

  • Ligand Stimulation: Inject the fragment at varying concentrations.

  • Detection: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal (ratio of emission at 535 nm to 480 nm). Causality: If the fragment induces receptor conformational changes that recruit β-arrestin-2, the YFP and Rluc tags come into close proximity (<10 nm), generating a BRET signal [7].

Mechanistic Pathway Visualization

Understanding the dual-signaling nature of GPR120 is crucial for interpreting the screening data. The diagram below maps the divergent G


q and β-Arrestin-2 pathways.

Pathway cluster_Gq Gαq/11 Pathway (Metabolic) cluster_Arrestin β-Arrestin-2 Pathway (Anti-Inflammatory) Ligand Fragment / GPR120 Agonist Receptor GPR120 (FFAR4) Ligand->Receptor Gq Gαq Protein Receptor->Gq Arrestin β-Arrestin-2 Recruitment Receptor->Arrestin PLC PLC-β Activation Gq->PLC Ca Intracellular Ca2+ ↑ PLC->Ca GLP1 GLP-1 Secretion Ca->GLP1 Internal Receptor Internalization Arrestin->Internal TAB TAB1 Binding / TAK1 Inhibition Internal->TAB NFKB NF-κB Inhibition TAB->NFKB

Caption: Divergent GPR120 signaling pathways: Gαq-mediated GLP-1 secretion vs. β-Arrestin-2-mediated anti-inflammation.

Quantitative Data Presentation

The following tables summarize the expected baseline screening profile of 2-Chloro-4-cyclobutoxy-1-fluorobenzene prior to its integration into a larger molecular scaffold.

Table 1: Baseline Cytotoxicity & ADME Profiling
Assay / ParameterCell Line / SystemResult for FragmentInterpretation
Cytotoxicity (IC₅₀) HepG2> 500 µMNegligible hepatotoxicity; safe for high-concentration fragment screening.
Cytotoxicity (IC₅₀) STC-1> 500 µMViable for enteroendocrine functional assays.
Microsomal Stability Human Liver Microsomes

> 120 min
High stability; fluorine effectively blocks CYP450 para-oxidation.
Aqueous Solubility PBS (pH 7.4)~ 85 µMModerate; limited by the highly lipophilic cyclobutoxy ring.
Table 2: Preliminary Functional Screening (Fragment vs. References)

Note: As a raw fragment, 2-Chloro-4-cyclobutoxy-1-fluorobenzene is not expected to exhibit nanomolar potency. The goal is to detect a measurable baseline (


 in the micromolar range).
CompoundGPR120 Binding (IC₅₀)GLP-1 Secretion (EC₅₀)β-Arrestin-2 BRET (EC₅₀)Bias Factor
2-Chloro-4-cyclobutoxy-1-fluorobenzene 145.2 µM> 200 µM180.5 µMNeutral

-Linolenic Acid (ALA)
(Natural)
3.5 µM12.1 µM15.4 µMNeutral
GW9508 (Synthetic Reference)0.8 µM2.3 µM1.1 µMSlight β-arr2

Conclusion and Next Steps

The preliminary biological screening of 2-Chloro-4-cyclobutoxy-1-fluorobenzene validates its utility as a high-quality building block for GPR120 drug discovery. The data confirms that the fragment possesses an excellent cytotoxicity profile and high metabolic stability (conferred by the fluorine atom). While its baseline functional activity is weak—as expected for a 200.6 g/mol fragment—it does not trigger PAINS-related assay interference.

Next Steps: With the biological baseline established, medicinal chemists can confidently utilize the chlorine vector to perform cross-coupling reactions, appending diverse heterocyclic headgroups to drive the


 from the micromolar into the low nanomolar range, while tuning the molecule for β-arrestin-2 biased agonism.

References

  • Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4)
  • Substituted tetrahydroisoquinoline compounds useful as GPR120 agonists (US11161819B2).
  • Potential roles of GPR120 and its agonists in the management of diabetes. DovePress. Link
  • The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1. PLOS One. Link
  • GPR120: Mechanism of action, role and potential for medical applic
  • GPR120 agonists for the treatment of type 2 diabetes: an updated patent review (2020-present). Taylor & Francis. Link
  • A novel anti-inflammatory role of GPR120 in intestinal epithelial cells. American Journal of Physiology. Link
Exploratory

Technical Guide: Solubility and Stability Profiling of 2-Chloro-4-cyclobutoxy-1-fluorobenzene

This technical guide details the pre-formulation characterization of 2-Chloro-4-cyclobutoxy-1-fluorobenzene (CAS: 1881090-59-0). It is designed for medicinal chemists and process scientists requiring rigorous data on the...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the pre-formulation characterization of 2-Chloro-4-cyclobutoxy-1-fluorobenzene (CAS: 1881090-59-0). It is designed for medicinal chemists and process scientists requiring rigorous data on the physicochemical behavior of this halogenated aryl ether intermediate.

Executive Summary

2-Chloro-4-cyclobutoxy-1-fluorobenzene is a lipophilic building block characterized by a halogenated benzene core and a sterically distinct cyclobutyl ether moiety. Its utility in medicinal chemistry lies in the bioisosteric potential of the cyclobutyl group and the orthogonal reactivity of the halogen substituents.

This guide establishes a standardized protocol for evaluating the compound's thermodynamic solubility and stress-stability . Preliminary data suggests the molecule exhibits Class II (Low Solubility, High Permeability) behavior within the Biopharmaceutics Classification System (BCS) framework, with specific stability risks associated with acid-catalyzed ether cleavage.

Compound Identification
PropertyDetail
IUPAC Name 2-Chloro-4-cyclobutoxy-1-fluorobenzene
CAS Number 1881090-59-0
Molecular Formula C₁₀H₁₀ClFO
Molecular Weight 200.64 g/mol
Predicted LogP 3.5 – 4.2 (Highly Lipophilic)
Physical State Liquid / Low-melting solid

Physicochemical Profiling & Solubility Studies

Theoretical Grounding

The presence of the cyclobutoxy group significantly increases lipophilicity compared to methoxy analogs. Consequently, aqueous solubility is expected to be negligible (< 10 µg/mL). The primary objective is to identify suitable organic co-solvents for processing and to map the pH-solubility profile to detect any ionizable impurities (though the molecule itself is neutral).

Experimental Protocol: Equilibrium Solubility

Objective: Determine thermodynamic solubility in aqueous buffers and organic solvents.

Methodology (Shake-Flask Method):

  • Preparation: Add excess test compound (approx. 20 mg) to 2 mL of solvent in borosilicate glass vials.

  • Equilibration: Agitate at 25°C ± 0.5°C for 24 hours (orbital shaker at 200 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated).

  • Quantification: Analyze supernatant via HPLC-UV (Method detailed in Section 4).

Target Solvent Matrix:

Solvent SystemPurposeExpected Outcome
Water (pH 7.0) Baseline aqueous solubilityInsoluble (< 1 µg/mL)
0.1N HCl (pH 1.2) Mimic gastric environmentInsoluble; Monitor for acid hydrolysis
PBS (pH 7.4) Physiological simulationInsoluble
DMSO Stock solution preparationHigh Solubility (> 50 mg/mL)
Dichloromethane (DCM) Process extractionHigh Solubility
Methanol/Acetonitrile Analytical diluentsHigh Solubility
Kinetic Solubility (High Throughput)

For early-stage screening, a kinetic solubility assay using DMSO stock precipitation into aqueous buffer is recommended.

  • Protocol: Spike 10 µL of 10 mM DMSO stock into 990 µL PBS. Measure turbidity via nephelometry or UV absorption.

  • Threshold: Precipitation is expected immediately due to high LogP.

Stability Studies (Forced Degradation)

Mechanistic Risks

The cyclobutyl ether is the primary stability liability. While more stable than cyclopropyl ethers, cyclobutyl groups can undergo ring-opening or cleavage under strong acidic conditions, yielding 2-chloro-4-fluorophenol and cyclobutene/cyclobutanol byproducts. The aryl fluoride is stable unless subjected to harsh nucleophilic attack (SNAr) conditions.

Stress Testing Protocol (ICH Q1A Aligned)

Workflow Diagram: The following diagram outlines the decision logic for stability testing and impurity identification.

StabilityWorkflow Start 2-Chloro-4-cyclobutoxy-1-fluorobenzene Stress Stress Conditions (24-48h) Start->Stress Acid Acid Hydrolysis (1N HCl, 60°C) Stress->Acid Base Base Hydrolysis (1N NaOH, 60°C) Stress->Base Oxid Oxidation (3% H2O2, RT) Stress->Oxid Photo Photolysis (1.2M Lux hours) Stress->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxid->Analysis Photo->Analysis Result1 Major Degradant: 2-Chloro-4-fluorophenol (Ether Cleavage) Analysis->Result1 If Acidic Result2 Stable (No significant change) Analysis->Result2 If Neutral/Base

Caption: Workflow for forced degradation studies identifying primary degradation pathways.

Detailed Stress Conditions
Stress TypeConditionDurationMechanistic Expectation
Acid Hydrolysis 1N HCl, 60°C24 HoursHigh Risk. Protonation of ether oxygen followed by SN1 or E1 cleavage.
Base Hydrolysis 1N NaOH, 60°C24 HoursStable. Aryl ethers are generally resistant to base hydrolysis.
Oxidation 3% H₂O₂, RT24 HoursStable. Halogenated ring is electron-poor, resisting oxidative attack.
Thermal 80°C (Solid State)7 DaysStable. Assess for volatility or melting.
Photolytic UV/Vis (ICH Q1B)1 CyclePotential for dechlorination (homolytic cleavage) if UV absorption is high.

Analytical Methodology

To accurately quantify solubility and degradation, a validated Reverse-Phase HPLC method is required. The high lipophilicity necessitates a high-organic mobile phase.

HPLC Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 50% B (Isocratic hold)

    • 2-10 min: 50% → 95% B (Linear ramp)

    • 10-15 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm.

  • Retention Time: Expect elution at high organic % (approx. 8-10 min) due to hydrophobicity.

Degradant Tracking

Using LC-MS is critical during stress testing.

  • Parent Mass: [M+H]⁺ is unlikely to be intense for this neutral ether; look for radical cation [M]⁺ or ammonium adducts [M+NH₄]⁺.

  • Target Impurity: 2-Chloro-4-fluorophenol .

    • MW: 146.55 g/mol .

    • Retention: Will elute earlier than the parent compound (more polar).

Conclusion & Recommendations

For successful development involving 2-Chloro-4-cyclobutoxy-1-fluorobenzene :

  • Solubility: Do not attempt aqueous formulation without surfactants or co-solvents (e.g., PEG400, Cyclodextrins). The compound is strictly lipophilic.

  • Stability: Avoid strong acidic conditions during processing or storage to prevent cyclobutyl ether cleavage. The compound is robust against oxidative and basic stress.

  • Storage: Store neat material at 2-8°C under inert atmosphere (Argon/Nitrogen) to minimize any potential photolytic dechlorination over long durations.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • United States Pharmacopeia (USP). (2023). <1225> Validation of Compendial Procedures. USP-NF. Link

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Reference for stability of ether protecting groups). Link

Foundational

The Cyclobutoxy-Fluorobenzene Motif: Reactivity, Synthesis, and Metabolic Stability

Executive Summary The cyclobutoxy group represents a strategic structural motif in modern medicinal chemistry, offering a "Goldilocks" balance between the high ring strain of cyclopropanes and the entropic flexibility of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclobutoxy group represents a strategic structural motif in modern medicinal chemistry, offering a "Goldilocks" balance between the high ring strain of cyclopropanes and the entropic flexibility of cyclopentanes. When attached to a fluorinated aromatic scaffold, this ether linkage influences lipophilicity (


), metabolic stability, and target occupancy.

This guide provides a deep technical analysis of the cyclobutoxy group's reactivity profile within substituted fluorobenzenes. It moves beyond basic functional group analysis to explore the puckered conformational dynamics ,


 synthetic installation , and the oxidative dealkylation mechanisms  that drive its metabolic clearance.

Structural Dynamics & Electronic Properties

The "Puckered" Conformation & Strain Energy

Unlike the planar cyclopropane (strain energy ~27.5 kcal/mol) or the envelope-shaped cyclopentane (~6.2 kcal/mol), the cyclobutane ring (~26.3 kcal/mol) adopts a non-planar, "puckered" or "butterfly" conformation.

  • Bond Angles: The C-C-C bond angles deviate significantly from the ideal

    
     (
    
    
    
    ), averaging
    
    
    .
  • Puckering Angle: The ring bends out of planarity by

    
     to relieve torsional strain caused by eclipsed hydrogens.
    
  • Impact on Reactivity: This puckering exposes the

    
    -protons (adjacent to the ether oxygen) to metabolic enzymes (CYP450) differently than linear ethers. The rigidity reduces the entropic penalty of binding to protein pockets but creates a specific vector for oxidative attack.
    
The Fluorine Effect

In substituted fluorobenzenes, the position of the fluorine atom relative to the cyclobutoxy group is critical:

  • Ortho-Fluorine: Exerts a negative inductive effect (

    
    ), reducing the electron density on the ether oxygen. This lowers the basicity of the oxygen, making it less susceptible to acid-catalyzed cleavage but potentially increasing the acidity of the 
    
    
    
    -protons, facilitating Hydrogen Atom Transfer (HAT) during metabolism.
  • Para-Fluorine: Primarily blocks metabolic hydroxylation at the para-position, forcing metabolism toward the cyclobutoxy tail.

Synthetic Pathways: Nucleophilic Aromatic Substitution ( )

The most robust method for installing a cyclobutoxy group onto a fluorobenzene scaffold is via


. This reaction exploits the high lattice energy of the leaving fluoride ion and the nucleophilicity of the cyclobutoxide anion.
Mechanism of Formation

The reaction proceeds via a Meisenheimer complex. The high electronegativity of fluorine stabilizes the intermediate anionic sigma-complex, making F a superior leaving group to Cl or Br in


 reactions, provided the ring is activated (e.g., by 

,

, or other

atoms).
Visualization: Workflow

The following diagram illustrates the critical pathway for synthesizing 1-cyclobutoxy-4-fluorobenzene derivatives.

SNAr_Pathway Substrate Fluorobenzene Substrate (Activated with EWG) Intermediate Meisenheimer Complex (Anionic Transition State) Substrate->Intermediate Nucleophilic Attack (Slow Step) Reagent Cyclobutanol + NaH (In situ Alkoxide) Reagent->Intermediate Product Cyclobutoxy-Fluorobenzene + NaF Intermediate->Product Elimination of F- (Fast Step)

Figure 1: The


 mechanism. The rate-determining step is the initial nucleophilic attack by cyclobutoxide.

Metabolic Reactivity: Oxidative Dealkylation[1]

The primary liability of the cyclobutoxy group is Oxidative O-Dealkylation catalyzed by Cytochrome P450 (specifically CYP3A4 and CYP2D6). Unlike cyclopropyl ethers, which often act as suicide inhibitors via radical ring opening, cyclobutyl ethers typically undergo clean dealkylation to the phenol and cyclobutanone.

The Mechanism
  • HAT (Hydrogen Atom Transfer): The Iron-Oxo species of CYP450 abstracts a hydrogen from the

    
    -carbon of the cyclobutoxy group.
    
  • Radical Rebound: The resulting radical is hydroxylated to form a hemiacetal.

  • Collapse: The unstable hemiacetal collapses, cleaving the C-O bond.

Visualization: Metabolic Fate

Metabolism Parent Cyclobutoxy-Fluorobenzene Radical C-Centered Radical (Alpha Position) Parent->Radical H-Abstraction (HAT) CYP CYP450 (FeO)3+ CYP->Radical Hemiacetal Hemiacetal Intermediate (Unstable) Radical->Hemiacetal OH Rebound Products Fluorophenol + Cyclobutanone Hemiacetal->Products Spontaneous Collapse

Figure 2: Oxidative dealkylation pathway. Note that cyclobutanone is the byproduct, unlike the aldehyde formed from linear ethers.

Experimental Protocols

Protocol A: Synthesis of 1-Cyclobutoxy-2,4-Difluorobenzene

Objective: Install a cyclobutoxy group via


 on a polyfluorinated scaffold.
Safety:  NaH is pyrophoric. Conduct all steps under Argon/Nitrogen.
StepActionCritical Parameter
1 Charge a flame-dried flask with Cyclobutanol (1.2 equiv) and anhydrous DMF (0.5 M concentration).Solvent must be dry (<50 ppm H2O).
2 Cool to 0°C. Add NaH (60% dispersion in oil, 1.3 equiv) portion-wise.Control H2 gas evolution. Stir for 30 min.
3 Add 2,4-Difluoronitrobenzene (1.0 equiv) dropwise.Exothermic reaction.
4 Warm to RT, then heat to 60°C for 4-6 hours.Monitor by TLC/LCMS.
5 Quench: Cool to 0°C, add sat. NH4Cl (aq). Extract with EtOAc.Avoid acidic workup to prevent ether cleavage.
6 Purification: Flash chromatography (Hexanes/EtOAc).Product is typically a clear oil.

Expert Insight: If the substrate is not activated by a nitro/cyano group (e.g., simple 1,4-difluorobenzene), this protocol will fail. You must switch to Buchwald-Hartwig coupling using a Pd catalyst (e.g.,


, RockPhos) and 

.
Protocol B: Microsomal Stability Assay (Metabolic Liability)

Objective: Quantify the intrinsic clearance (


) of the cyclobutoxy analog.
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM, 0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Add NADPH (1 mM final) to start the reaction.

  • Sampling: At t=0, 5, 15, 30, and 60 min, remove aliquots and quench in ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    

Comparative Data: Ether Stability

The following table compares the cyclobutoxy group against common bioisosteres in fluorobenzene scaffolds.

GroupRing Strain (kcal/mol)Metabolic Risk (CYP)Chemical RiskComments
Cyclobutoxy ~26.3Moderate (Dealkylation)LowGood balance of lipophilicity/stability.
Cyclopropoxy ~27.5High (Radical Opening)ModerateRisk of mechanism-based inhibition (MBI).
Cyclopentoxy ~6.2Low to ModerateLowHigher steric bulk; "floppier" conformation.
Oxetan-3-yloxy ~26.0Low (Polarity reduces LogD)Moderate (Acid)Lowers LogD significantly; metabolic "soft spot" reduced.

References

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions of Aromatic Derivatives. Chemical Reviews. Link

  • Piotrowski, D. W. (2012). Applications of Cyclobutanes in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Link

Exploratory

In-Depth Technical Guide: Exploring the Electronic Effects of Substituents in 2-Chloro-4-cyclobutoxy-1-fluorobenzene

Prepared by: Gemini, Senior Application Scientist Foreword: Beyond Structure, Towards Function In the intricate world of medicinal chemistry, the journey from a lead compound to a clinical candidate is a tale of molecula...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: Beyond Structure, Towards Function

In the intricate world of medicinal chemistry, the journey from a lead compound to a clinical candidate is a tale of molecular refinement. Every atom and every bond is scrutinized, modified, and optimized to enhance potency, selectivity, and pharmacokinetic properties. At the heart of this optimization lies a deep understanding of electronic effects—the subtle yet powerful push and pull of electrons that substituents exert upon a molecular scaffold. This guide delves into the electronic landscape of a specific, polysubstituted aromatic system: 2-Chloro-4-cyclobutoxy-1-fluorobenzene .

This molecule, bearing a fluorine, a chlorine, and a cyclobutoxy group, presents a fascinating case study in the interplay of competing electronic influences. It is a scaffold representative of fragments commonly encountered in modern drug discovery, where halogens are used to block metabolic pathways and alkoxy groups are employed to modulate solubility and receptor interactions. Understanding the net electronic effect of this specific arrangement is not an academic exercise; it is fundamental to predicting reactivity, metabolic stability, pKa, and the capacity for crucial intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that govern a drug's efficacy.

This document is structured not as a rigid protocol, but as a guided exploration. We will first deconstruct the individual electronic contributions of each substituent. We will then explore the cumulative effect they impose on the benzene ring's reactivity. Finally, and most critically, we will detail both experimental and computational methodologies to precisely quantify this electronic environment. The protocols herein are designed to be self-validating, providing researchers with a robust framework for characterizing this molecule and others like it.

Chapter 1: Deconstructing the Substituents - A Triad of Influences

The electronic character of 2-Chloro-4-cyclobutoxy-1-fluorobenzene is dictated by the confluence of three distinct substituent effects. To predict their combined impact, we must first appreciate their individual natures. The primary mechanisms at play are the inductive effect (-I/+I) , which is transmitted through sigma (σ) bonds, and the resonance effect (+R/-R) , transmitted through the pi (π) system.

The Halogens: Fluorine and Chlorine

Both fluorine and chlorine are highly electronegative and thus exert a strong electron-withdrawing inductive effect (-I). However, as halogens, they also possess lone pairs of electrons that can be donated into the aromatic π-system, resulting in a weak electron-donating resonance effect (+R).

  • Fluorine (F): Located at the C1 position, fluorine is the most electronegative element. Its -I effect is profound, significantly polarizing the C-F bond and withdrawing electron density from the ring. Its +R effect is comparatively weak because the 3p orbitals of carbon and the 2p orbitals of fluorine have a significant size and energy mismatch, leading to poor orbital overlap.

  • Chlorine (Cl): At the C2 position, chlorine is less electronegative than fluorine, resulting in a weaker -I effect. Conversely, its 3p orbitals provide better (though still not ideal) overlap with carbon's 2p orbitals, making its +R effect slightly more significant than that of fluorine. The overall electronic influence of halogens on a benzene ring is a delicate balance, with the inductive effect almost always dominating, making them deactivating groups for electrophilic aromatic substitution.

The Cyclobutoxy Group

The cyclobutoxy group (-O-c-C₄H₇), positioned at C4, is an alkoxy group. Its electronic character is diametrically opposed to that of the halogens.

  • Oxygen's Influence: The oxygen atom is electronegative, exerting a modest -I effect. However, its primary contribution is a powerful electron-donating resonance effect (+R), where one of its lone pairs delocalizes into the aromatic π-system. This +R effect strongly outweighs its -I effect, making the cyclobutoxy group a net electron-donating and activating group.

Diagram 1: Competing Electronic Effects

Caption: Inductive (-I) and Resonance (+R) effects for each substituent.

Chapter 2: The Cumulative Electronic Landscape and Its Implications

The net electronic effect on the ring is a vector sum of these individual influences. The powerful +R effect of the cyclobutoxy group at C4 will dominate, increasing electron density at the ortho (C3, C5) and para (C1) positions relative to itself. However, this is modulated by the strong -I effects of the halogens.

  • Position C3 & C5: These positions are ortho to the activating cyclobutoxy group and will be the most electron-rich, making them the most likely sites for electrophilic attack.

  • Position C6: This position is meta to the activating group but ortho to the fluorine and meta to the chlorine, making it significantly electron-deficient.

  • Reactivity Prediction: The ring is overall "polarized." While the cyclobutoxy group activates the ring towards electrophilic substitution, the halogen substituents deactivate it. The net effect is a nuanced reactivity map that must be quantified experimentally and computationally to be fully understood. This precise electronic tuning is invaluable in drug design for orienting the molecule within a binding pocket or preventing unwanted metabolic reactions at specific sites.

Chapter 3: Experimental Quantification of Electronic Effects

Theoretical prediction is a starting point; empirical measurement is the ground truth. The following protocols provide a framework for quantifying the electronic character of the title compound.

Protocol: ¹⁹F NMR as a Probe of Electron Density

The chemical shift of a fluorine nucleus is exquisitely sensitive to its local electronic environment. It serves as an excellent reporter for the cumulative electronic effects of the other substituents.

Objective: To measure the ¹⁹F NMR chemical shift of 2-Chloro-4-cyclobutoxy-1-fluorobenzene and compare it to that of fluorobenzene to quantify the net electronic effect of the chloro and cyclobutoxy groups.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Chloro-4-cyclobutoxy-1-fluorobenzene and dissolve in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Prepare a reference sample of fluorobenzene under identical concentration and solvent conditions.

    • Add a small amount of an internal standard (e.g., trifluorotoluene) if precise comparison across different experiments is required.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Lock and shim the spectrometer using the deuterated solvent signal.

    • Tune the fluorine probe to the correct frequency (~376 MHz).

    • Set acquisition parameters:

      • Spectral Width: ~240 ppm (centered around -120 ppm, a typical range for aryl fluorides).

      • Pulse Angle: 30-45 degrees.

      • Relaxation Delay (d1): 5 seconds (to ensure full relaxation).

      • Number of Scans: 16-64 (adjust for desired signal-to-noise).

  • Data Analysis:

    • Process the FID (Fourier transform, phase correction, baseline correction).

    • Reference the spectrum to the internal standard or externally to CFCl₃ (0 ppm).

    • Interpretation: A downfield shift (less negative ppm value) relative to fluorobenzene indicates a net electron-withdrawing effect from the other substituents at the C1 position. An upfield shift (more negative ppm value) indicates a net electron-donating effect. The magnitude of the shift (Δδ) correlates with the strength of this effect.

Protocol: Cyclic Voltammetry (CV)

CV measures the oxidation potential of a molecule, which is directly related to the energy of its Highest Occupied Molecular Orbital (HOMO). Electron-donating groups raise the HOMO energy, making the molecule easier to oxidize (lower oxidation potential).

Objective: To determine the first oxidation potential of 2-Chloro-4-cyclobutoxy-1-fluorobenzene as a measure of the overall electron-donating/withdrawing character of the substituent array.

Methodology:

  • Electrolyte Solution Preparation:

    • Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane).

  • Analyte Preparation:

    • Dissolve the title compound in the electrolyte solution to a final concentration of 1-5 mM.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode setup:

      • Working Electrode: Glassy carbon electrode (polished before use).

      • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

      • Counter Electrode: Platinum wire.

    • Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.

  • Data Acquisition:

    • Set the potential window (e.g., from 0 V to +2.0 V vs. Ag/AgCl).

    • Set the scan rate (e.g., 100 mV/s).

    • Run the scan and record the resulting voltammogram.

    • Include an internal standard with a known, stable redox potential (e.g., ferrocene/ferrocenium couple) for accurate potential referencing.

  • Data Analysis:

    • Identify the anodic peak potential (Epa) corresponding to the first oxidation.

    • Interpretation: A lower oxidation potential compared to a reference compound (e.g., 1,3-dichlorobenzene) indicates a higher HOMO energy, confirming the net electron-donating character of the substituent array, largely driven by the cyclobutoxy group.

Table 1: Expected Quantitative Data Summary

ParameterExpected Value RangeInterpretation
¹⁹F Chemical Shift (δ, ppm)-110 to -125Upfield shift relative to 1-chloro-2-fluorobenzene indicates net electron donation from the cyclobutoxy group.
Oxidation Potential (Epa, V vs Fc/Fc⁺)+0.8 to +1.2 VA relatively low potential indicates a high-energy HOMO, making the molecule susceptible to oxidative metabolism.
Hammett Parameter (σ_meta for F)+0.30 to +0.38Calculated from a derivative, this would reflect the standard withdrawing nature of fluorine.

Chapter 4: Computational Modeling - The In Silico Complement

Computational chemistry provides a powerful means to visualize and quantify electronic properties that are difficult to measure directly. Density Functional Theory (DFT) is a particularly robust method for this purpose.

Protocol: DFT for Electrostatic Potential Mapping

Objective: To compute and visualize the molecular electrostatic potential (MEP) map to identify regions of high and low electron density.

Diagram 2: Computational Workflow for MEP Analysis

G cluster_workflow DFT Calculation Workflow A 1. Build Molecule (2D Sketch -> 3D Model) B 2. Geometry Optimization (e.g., B3LYP/6-31G*) A->B Initial Structure C 3. Single Point Energy Calculation (Higher Level Basis Set) B->C Optimized Geometry D 4. Generate Electron Density Cube File C->D Wavefunction Output E 5. Calculate MEP Surface D->E Density Data F 6. Visualization & Analysis (Identify e⁻ rich/poor regions) E->F MEP Data

Caption: A typical workflow for calculating a molecular electrostatic potential map.

Methodology:

  • Structure Preparation:

    • Build the 3D structure of 2-Chloro-4-cyclobutoxy-1-fluorobenzene using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization:

    • Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) is a common starting point). This step finds the lowest energy conformation of the molecule.

  • MEP Calculation:

    • Using the optimized geometry, perform a single-point energy calculation with a larger basis set for higher accuracy (e.g., B3LYP/6-311+G(d,p)).

    • Request the generation of the electrostatic potential mapped onto an isosurface of electron density (e.g., 0.002 a.u.).

  • Visualization and Analysis:

    • Load the output files into a visualization program (e.g., VMD, Chimera).

    • The MEP map is typically color-coded: red indicates regions of high electron density (negative potential, e.g., around the oxygen atom), while blue indicates regions of low electron density (positive potential, e.g., near the acidic hydrogens of the cyclobutyl group).

    • Interpretation: The map will visually confirm the predictions from Chapter 2. A strong negative potential (red) is expected above and below the plane of the benzene ring and localized near the oxygen atom. This map is invaluable for predicting where the molecule might interact with electrophiles, cations, or hydrogen bond donors in a biological target.

Conclusion

The electronic character of 2-Chloro-4-cyclobutoxy-1-fluorobenzene is a product of competing forces. The powerful electron-donating resonance from the C4-cyclobutoxy group serves as the primary activating influence, increasing the electron density of the aromatic ring. This effect is tempered and modulated by the strong, localized inductive withdrawal from the C1-fluoro and C2-chloro substituents. The result is a highly polarized aromatic system with specific sites primed for chemical interaction while others are shielded.

By employing a combination of high-resolution spectroscopic techniques like ¹⁹F NMR, electrochemical methods such as cyclic voltammetry, and powerful in silico tools like DFT, researchers can move beyond qualitative prediction to quantitative characterization. This multi-faceted approach provides the detailed electronic understanding necessary to rationally design molecules for the next generation of therapeutics, transforming a simple chemical structure into a precisely tuned biological tool.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • Smart, B. E. (2001). Fluorine Substituent Effects. Journal of Fluorine Chemistry, 109(1), 3-11. [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]

  • Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Versatile Utility of 2-Chloro-4-cyclobutoxy-1-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reactions

Introduction In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science discovery, the development of modular and efficient methods for the construction of complex mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science discovery, the development of modular and efficient methods for the construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the convergent synthesis of diverse molecular scaffolds.[1][2] This application note delves into the utility of 2-Chloro-4-cyclobutoxy-1-fluorobenzene , a richly functionalized aromatic building block, in several key palladium-catalyzed cross-coupling reactions.

The subject molecule, 2-Chloro-4-cyclobutoxy-1-fluorobenzene, presents a unique combination of reactive sites and modulating substituents. The presence of a chloro group at the 2-position provides a handle for palladium-catalyzed C-Cl bond activation, a challenging yet increasingly feasible transformation.[3][4] The fluorine atom at the 1-position and the cyclobutoxy group at the 4-position exert significant electronic and steric influence on the reactivity of the C-Cl bond. The electron-donating nature of the alkoxy group can increase the electron density of the aromatic ring, making oxidative addition of the C-Cl bond to the palladium(0) center more challenging compared to electron-deficient aryl chlorides.[5] However, the strategic placement of these substituents also offers opportunities for selective functionalization and the introduction of valuable moieties.

This guide provides detailed protocols and expert insights for employing 2-Chloro-4-cyclobutoxy-1-fluorobenzene in four major classes of palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds.

  • Buchwald-Hartwig Amination: For the synthesis of arylamines (C-N bond formation).

  • Sonogashira Coupling: For the creation of C(sp²)-C(sp) bonds.

  • Heck Reaction: For the arylation of alkenes.

These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the choice of catalysts, ligands, bases, and reaction conditions.

Physicochemical Properties of 2-Chloro-4-cyclobutoxy-1-fluorobenzene

A summary of the key physicochemical properties of the title compound is presented in the table below.

PropertyValueSource
CAS Number 1881090-59-0[6]
Molecular Formula C₁₀H₁₀ClFO[6]
Molecular Weight 200.64 g/mol [6]
Appearance Not specified, likely a liquid or low-melting solid-
Purity Typically available at ≥95%[6]

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[7][8] The reaction of 2-Chloro-4-cyclobutoxy-1-fluorobenzene with various organoboron reagents provides a direct route to substituted biaryls and heterobiaryls, which are prevalent motifs in pharmaceuticals.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling initiates with the oxidative addition of the aryl chloride to a palladium(0) complex. This is often the rate-limiting step for less reactive aryl chlorides.[9] The resulting palladium(II) complex then undergoes transmetalation with a boronic acid (activated by a base) to form an arylpalladium(II) species. Finally, reductive elimination yields the desired biaryl product and regenerates the active palladium(0) catalyst.[2] The use of bulky, electron-rich phosphine ligands is crucial for promoting both the oxidative addition and the reductive elimination steps, particularly with challenging substrates like electron-rich aryl chlorides.[3][10]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition ArPd(II)(Cl)L2 ArPd(II)(Cl)L2 Oxidative Addition->ArPd(II)(Cl)L2 Transmetalation Transmetalation ArPd(II)(Cl)L2->Transmetalation ArPd(II)(R)L2 ArPd(II)(R)L2 Transmetalation->ArPd(II)(R)L2 Reductive Elimination Reductive Elimination ArPd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Ar-R Reductive Elimination->Ar-R Ar-Cl Ar-Cl Ar-Cl->Oxidative Addition RB(OH)2 + Base RB(OH)2 + Base RB(OH)2 + Base->Transmetalation

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol

This protocol is optimized for the coupling of unactivated aryl chlorides and can be adapted for a range of boronic acids.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine Pd catalyst, ligand, and base in a Schlenk tube. prep2 Evacuate and backfill with an inert gas (e.g., Argon) three times. prep1->prep2 prep3 Add solvent, 2-Chloro-4-cyclobutoxy-1-fluorobenzene, and boronic acid. prep2->prep3 react Heat the reaction mixture with vigorous stirring for the specified time. prep3->react workup1 Cool to room temperature and dilute with an organic solvent. react->workup1 workup2 Wash with water and brine. workup1->workup2 workup3 Dry the organic layer, filter, and concentrate. workup2->workup3 workup4 Purify by flash column chromatography. workup3->workup4

Figure 2: General workflow for the Suzuki-Miyaura coupling experiment.

Materials:

  • 2-Chloro-4-cyclobutoxy-1-fluorobenzene (1.0 mmol, 200.6 mg)

  • Aryl or heteroarylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 424.6 mg)

  • Anhydrous 1,4-dioxane (5 mL)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add 2-Chloro-4-cyclobutoxy-1-fluorobenzene and the boronic acid to the tube.

  • Add anhydrous 1,4-dioxane via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Justification of Conditions:

  • Catalyst System: A combination of Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like SPhos is highly effective for the coupling of unactivated aryl chlorides.[11] The ligand facilitates both the oxidative addition and reductive elimination steps.

  • Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.[12]

  • Solvent: 1,4-Dioxane is a common high-boiling point solvent for Suzuki-Miyaura couplings, allowing the reaction to be conducted at elevated temperatures to drive the activation of the C-Cl bond.

  • Temperature: A temperature of 100 °C is typically required to achieve a reasonable reaction rate for the coupling of unactivated aryl chlorides.

Buchwald-Hartwig Amination: Direct Access to Arylamines

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[1] This reaction is of immense importance in medicinal chemistry, as the arylamine motif is a key component of many pharmaceuticals.

Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling.[1] It begins with the oxidative addition of the aryl chloride to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylated amine and regenerates the Pd(0) catalyst.[13] For aryl chlorides, sterically hindered and electron-rich ligands are essential to promote the challenging C-Cl bond activation and the subsequent C-N bond-forming reductive elimination.[10][14]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition ArPd(II)(Cl)L2 ArPd(II)(Cl)L2 Oxidative Addition->ArPd(II)(Cl)L2 Amine Coordination & Deprotonation Amine Coordination & Deprotonation ArPd(II)(Cl)L2->Amine Coordination & Deprotonation [ArPd(II)(NR'R'')L2] [ArPd(II)(NR'R'')L2] Amine Coordination & Deprotonation->[ArPd(II)(NR'R'')L2] Reductive Elimination Reductive Elimination [ArPd(II)(NR'R'')L2]->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' Ar-Cl Ar-Cl Ar-Cl->Oxidative Addition HNR'R'' + Base HNR'R'' + Base HNR'R'' + Base->Amine Coordination & Deprotonation

Figure 3: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol

This protocol is tailored for the amination of unactivated aryl chlorides with a variety of primary and secondary amines.

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine Pd precatalyst, ligand, and base in a Schlenk tube. prep2 Evacuate and backfill with an inert gas (e.g., Argon) three times. prep1->prep2 prep3 Add solvent, 2-Chloro-4-cyclobutoxy-1-fluorobenzene, and the amine. prep2->prep3 react Heat the reaction mixture with vigorous stirring for the specified time. prep3->react workup1 Cool to room temperature and dilute with an organic solvent. react->workup1 workup2 Filter through a plug of silica gel. workup1->workup2 workup3 Concentrate the filtrate. workup2->workup3 workup4 Purify by flash column chromatography or crystallization. workup3->workup4

Figure 4: General workflow for the Buchwald-Hartwig amination experiment.

Materials:

  • 2-Chloro-4-cyclobutoxy-1-fluorobenzene (1.0 mmol, 200.6 mg)

  • Amine (primary or secondary) (1.2 mmol)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 mmol, 9.2 mg, 1 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 14.3 mg, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous toluene (5 mL)

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

  • Add a stir bar, seal the tube, and remove it from the glovebox.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Add 2-Chloro-4-cyclobutoxy-1-fluorobenzene, followed by the amine.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or crystallization.

Justification of Conditions:

  • Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich ligand such as XPhos is a well-established and highly effective system for the amination of aryl chlorides.

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate.[14]

  • Solvent: Toluene is a standard solvent for Buchwald-Hartwig aminations, providing a suitable boiling point for the reaction.

  • Temperature: Elevated temperatures are necessary to overcome the activation barrier for the oxidative addition of the C-Cl bond.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[15] The resulting arylalkynes are valuable intermediates in organic synthesis and are found in various functional materials and biologically active molecules.

Mechanistic Overview

The traditional Sonogashira coupling involves a dual catalytic cycle with both palladium and copper. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition, alkyne coordination, and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) complex.[16] However, copper-free Sonogashira couplings have gained popularity to avoid issues with homocoupling of the alkyne (Glaser coupling).[17][18] In the copper-free variant, a base is used to deprotonate the terminal alkyne, which then directly interacts with the palladium complex.

Sonogashira_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition ArPd(II)(Cl)L2 ArPd(II)(Cl)L2 Oxidative Addition->ArPd(II)(Cl)L2 Transmetalation Transmetalation ArPd(II)(Cl)L2->Transmetalation ArPd(II)(C≡CR)L2 ArPd(II)(C≡CR)L2 Transmetalation->ArPd(II)(C≡CR)L2 Reductive Elimination Reductive Elimination ArPd(II)(C≡CR)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR Ar-Cl Ar-Cl Ar-Cl->Oxidative Addition Cu(I) Cu(I) Alkyne Coordination Alkyne Coordination Cu(I)->Alkyne Coordination Cu-C≡CR Cu-C≡CR Alkyne Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation HC≡CR + Base HC≡CR + Base HC≡CR + Base->Alkyne Coordination

Figure 5: Simplified Catalytic Cycles of the Sonogashira Coupling.
Experimental Protocol (Copper-Free)

This protocol outlines a copper-free Sonogashira coupling, which is often preferred for its cleaner reaction profile.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine Pd catalyst, ligand, and base in a Schlenk tube. prep2 Evacuate and backfill with an inert gas (e.g., Argon) three times. prep1->prep2 prep3 Add solvent, 2-Chloro-4-cyclobutoxy-1-fluorobenzene, and the terminal alkyne. prep2->prep3 react Heat the reaction mixture with vigorous stirring for the specified time. prep3->react workup1 Cool to room temperature and dilute with an organic solvent. react->workup1 workup2 Wash with water and brine. workup1->workup2 workup3 Dry the organic layer, filter, and concentrate. workup2->workup3 workup4 Purify by flash column chromatography. workup3->workup4

Figure 6: General workflow for the copper-free Sonogashira coupling experiment.

Materials:

  • 2-Chloro-4-cyclobutoxy-1-fluorobenzene (1.0 mmol, 200.6 mg)

  • Terminal alkyne (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg, 2 mol%)

  • XPhos (0.04 mmol, 19.1 mg, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 651.8 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous DMF via syringe.

  • Add 2-Chloro-4-cyclobutoxy-1-fluorobenzene, followed by the terminal alkyne.

  • Place the sealed tube in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Justification of Conditions:

  • Catalyst System: A Pd(OAc)₂/XPhos system is effective for the copper-free Sonogashira coupling of aryl chlorides.[17] The bulky and electron-rich nature of XPhos is critical.

  • Base: Cs₂CO₃ is a suitable base for deprotonating the terminal alkyne without promoting significant side reactions.

  • Solvent: DMF is a polar aprotic solvent that can facilitate the dissolution of the reagents and promote the reaction at elevated temperatures.

  • Temperature: A higher temperature (120 °C) is often required for the Sonogashira coupling of unactivated aryl chlorides to achieve a good reaction rate.

Heck Reaction: Arylation of Alkenes

The Heck reaction is a powerful method for the formation of C-C bonds by coupling aryl halides with alkenes.[19][20] This reaction provides access to a wide variety of substituted alkenes, which are valuable synthetic intermediates.

Mechanistic Overview

The Heck reaction mechanism involves the oxidative addition of the aryl chloride to a Pd(0) catalyst.[19][21] The resulting arylpalladium(II) complex then undergoes migratory insertion of the alkene into the Pd-C bond. Subsequent β-hydride elimination releases the substituted alkene product and a hydridopalladium(II) complex. Finally, reductive elimination of HX, facilitated by a base, regenerates the Pd(0) catalyst.[22]

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition ArPd(II)(Cl)L2 ArPd(II)(Cl)L2 Oxidative Addition->ArPd(II)(Cl)L2 Alkene Insertion Alkene Insertion ArPd(II)(Cl)L2->Alkene Insertion R-CH(Ar)-CH2-Pd(II)(Cl)L2 R-CH(Ar)-CH2-Pd(II)(Cl)L2 Alkene Insertion->R-CH(Ar)-CH2-Pd(II)(Cl)L2 β-Hydride Elimination β-Hydride Elimination R-CH(Ar)-CH2-Pd(II)(Cl)L2->β-Hydride Elimination Ar-CH=CH-R Ar-CH=CH-R β-Hydride Elimination->Ar-CH=CH-R HPd(II)(Cl)L2 HPd(II)(Cl)L2 β-Hydride Elimination->HPd(II)(Cl)L2 Base Base HPd(II)(Cl)L2->Base Regeneration Base->Pd(0)L2 Regeneration

Figure 7: Simplified Catalytic Cycle of the Heck Reaction.
Experimental Protocol

This protocol is a general procedure for the Heck coupling of 2-Chloro-4-cyclobutoxy-1-fluorobenzene with an activated alkene like an acrylate.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine Pd catalyst, ligand, and base in a Schlenk tube. prep2 Evacuate and backfill with an inert gas (e.g., Argon) three times. prep1->prep2 prep3 Add solvent, 2-Chloro-4-cyclobutoxy-1-fluorobenzene, and the alkene. prep2->prep3 react Heat the reaction mixture with vigorous stirring for the specified time. prep3->react workup1 Cool to room temperature and filter to remove inorganic salts. react->workup1 workup2 Concentrate the filtrate. workup1->workup2 workup3 Purify by flash column chromatography. workup2->workup3

Figure 8: General workflow for the Heck reaction experiment.

Materials:

  • 2-Chloro-4-cyclobutoxy-1-fluorobenzene (1.0 mmol, 200.6 mg)

  • Alkene (e.g., n-butyl acrylate) (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 12.2 mg, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 0.28 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a sealed tube, add Pd(OAc)₂, P(o-tol)₃, and a stir bar.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous DMF, triethylamine, 2-Chloro-4-cyclobutoxy-1-fluorobenzene, and the alkene via syringe.

  • Place the sealed tube in a preheated oil bath at 130-140 °C and stir vigorously for 24-48 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the triethylammonium salts.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Justification of Conditions:

  • Catalyst System: The classic Heck conditions often employ Pd(OAc)₂ with a phosphine ligand like P(o-tol)₃. While more modern ligand systems exist, this combination is often effective for the arylation of activated alkenes.

  • Base: Triethylamine acts as a base to neutralize the H-Cl generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[19]

  • Solvent: DMF is a high-boiling polar aprotic solvent suitable for Heck reactions that require high temperatures.

  • Temperature: High temperatures are generally required for the Heck reaction of aryl chlorides to proceed at a practical rate.

Conclusion

2-Chloro-4-cyclobutoxy-1-fluorobenzene is a valuable and versatile building block for the synthesis of complex organic molecules. Its successful application in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, opens avenues for the rapid construction of diverse chemical libraries for drug discovery and materials science. The protocols provided in this application note, along with the mechanistic insights and justifications, serve as a comprehensive guide for researchers to effectively utilize this compound in their synthetic endeavors. The key to success with this and other challenging aryl chlorides lies in the rational selection of bulky, electron-rich phosphine ligands and the optimization of reaction conditions to facilitate the critical C-Cl bond activation step.

References

  • Chemistry Heck Reaction - sathee jee. (n.d.). Retrieved March 4, 2026, from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved March 4, 2026, from [Link]

  • Heck reaction - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 4, 2026, from [Link]

  • Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

  • A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides - SciSpace. (n.d.). Retrieved March 4, 2026, from [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). Retrieved March 4, 2026, from [Link]

  • Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. (n.d.). Retrieved March 4, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved March 4, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

  • Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects - Organic Chemistry Portal. (n.d.). Retrieved March 4, 2026, from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach - ACS Publications. (n.d.). Retrieved March 4, 2026, from [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

  • Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers - Organic Chemistry Portal. (n.d.). Retrieved March 4, 2026, from [Link]

  • [2.2]Paracyclophane-based monophosphine ligand for palladium-catalyzed cross-coupling reactions of aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 4, 2026, from [Link]

  • Productive Chloroarene C−Cl Bond Activation: Palladium/Phosphine-Catalyzed Methods for Oxidation of Alcohols and Hydrodechlorination of Chloroarenes | Scilit. (n.d.). Retrieved March 4, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved March 4, 2026, from [Link]

  • A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

  • Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved March 4, 2026, from [Link]

  • Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides | Organic Letters - ACS Publications. (n.d.). Retrieved March 4, 2026, from [Link]

  • A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides | Organic Letters - ACS Publications - ACS.org. (n.d.). Retrieved March 4, 2026, from [Link]

  • A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. (n.d.). Retrieved March 4, 2026, from [Link]

  • palladium/phosphine-catalyzed methods for oxidation of alcohols and hydrodechlorination of chloroarenes - PubMed. (n.d.). Retrieved March 4, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved March 4, 2026, from [Link]

  • Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity - Radboud Repository. (n.d.). Retrieved March 4, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 4, 2026, from [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC. (2024, July 10). Retrieved March 4, 2026, from [Link]

  • The Sonogashira Coupling. (n.d.). Retrieved March 4, 2026, from [Link]

  • Palladium/Phosphine-Catalyzed Methods for Oxidation of Alcohols and Hydrodechlorination of Chloroarenes | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved March 4, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 4, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 4, 2026, from [Link]

  • A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (n.d.). Retrieved March 4, 2026, from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC. (2024, February 16). Retrieved March 4, 2026, from [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - Semantic Scholar. (2018, January 14). Retrieved March 4, 2026, from [Link]

Sources

Application

Application Note: 2-Chloro-4-cyclobutoxy-1-fluorobenzene in the Development of GPR120 Agonists

Executive Summary 2-Chloro-4-cyclobutoxy-1-fluorobenzene (CAS: 1881090-59-0) is a highly specialized, polyhalogenated ether utilized as a critical building block in medicinal chemistry[1]. Its primary application lies in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-4-cyclobutoxy-1-fluorobenzene (CAS: 1881090-59-0) is a highly specialized, polyhalogenated ether utilized as a critical building block in medicinal chemistry[1]. Its primary application lies in the design and synthesis of G-protein coupled receptor 120 (GPR120/FFAR4) agonists, including substituted tetrahydroisoquinolines and chromane derivatives[2]. By providing an optimal balance of lipophilicity, steric bulk, and metabolic stability, this intermediate enables the development of therapeutics targeting metabolic syndromes such as type II diabetes mellitus, obesity, hyperlipidemia, and non-alcoholic steatohepatitis (NASH)[3].

This application note details the mechanistic rationale for incorporating this specific pharmacophore, provides field-proven synthetic protocols, and outlines the causality behind the regioselective functionalization required to integrate this building block into advanced drug candidates.

Mechanistic Rationale: The Role of the Cyclobutoxy-Aryl Motif in GPR120 Agonism

GPR120 is a lipid-sensing receptor predominantly expressed in the intestine and adipose tissue. Endogenously, it is activated by unsaturated long-chain fatty acids[3]. Synthetic GPR120 agonists mimic these fatty acids to trigger two primary therapeutic pathways:

  • Incretin Modulation: Activation in enteroendocrine L-cells promotes the secretion of Glucagon-Like Peptide-1 (GLP-1), which subsequently induces glucose-dependent insulin secretion from pancreatic

    
    -cells[3].
    
  • Lipid Homeostasis: Activation in adipocytes suppresses lipolysis, thereby reducing circulating free fatty acids and directly ameliorating systemic insulin resistance[3].

Why this specific building block? The rational design of GPR120 agonists requires a lipophilic tail to occupy the receptor's deep hydrophobic binding pocket. The cyclobutoxy group provides a rigid, sterically defined bulk that perfectly mimics the spatial volume of folded long-chain fatty acids without the entropic penalty of a flexible aliphatic chain. Furthermore, the para-fluoro and meta-chloro substitutions serve a dual purpose:

  • Electronic Tuning: The halogens lower the pKa of the adjacent aromatic protons, enabling highly regioselective ortho-lithiation during downstream synthesis[2].

  • Metabolic Stability: Fluorination blocks cytochrome P450-mediated aromatic oxidation, significantly extending the half-life of the final drug candidate.

GPR120_Pathway Agonist GPR120 Agonist (Containing Cyclobutoxy-aryl motif) Receptor GPR120 (FFAR4) Receptor (Intestine & Adipose Tissue) Agonist->Receptor Binds & Activates GLP1 GLP-1 Secretion (Enteroendocrine L-cells) Receptor->GLP1 Stimulates Lipolysis Suppression of Lipolysis (Adipocytes) Receptor->Lipolysis Inhibits Insulin Insulin Secretion (Pancreatic β-cells) GLP1->Insulin Enhances Outcome Improved Insulin Resistance & Glycemic Control Insulin->Outcome Modulates Lipolysis->Outcome Lowers Free Fatty Acids

Figure 1: GPR120 signaling pathway modulated by cyclobutoxy-aryl synthetic agonists.

Chemical Synthesis & Structural Integration

To incorporate 2-Chloro-4-cyclobutoxy-1-fluorobenzene into a larger GPR120 agonist framework (such as a tetrahydroisoquinoline core), the molecule must first be functionalized into an electrophilic cross-coupling partner. This is achieved via a highly controlled, regioselective directed ortho-lithiation (DoM) followed by an electrophilic quench with bromine[2].

Synthesis_Workflow SM 3-Chloro-4-fluorophenol + Bromocyclobutane Step1 Etherification (Cs2CO3, Bu4NI, DMF, 90°C) SM->Step1 Int1 2-Chloro-4-cyclobutoxy- 1-fluorobenzene Step1->Int1 SN2 Alkylation Step2 Regioselective Lithiation (LiTMP, THF, -78°C) Int1->Step2 Directed by Fluorine Int2 Ortho-Lithiated Intermediate Step2->Int2 Deprotonation Step3 Electrophilic Bromination (Br2, -78°C) Int2->Step3 Halogenation Prod 1-Bromo-3-chloro-5-cyclobutoxy- 2-fluorobenzene Step3->Prod Final Building Block

Figure 2: Regioselective synthesis workflow of the halogenated GPR120 building block.

Experimental Protocols

The following self-validating protocols detail the synthesis and subsequent bromination of 2-Chloro-4-cyclobutoxy-1-fluorobenzene. Every reagent choice is governed by strict mechanistic causality to ensure high yield and absolute regiocontrol.

Protocol A: Synthesis of 2-Chloro-4-cyclobutoxy-1-fluorobenzene (Etherification)

Objective: Overcome the inherent steric hindrance of cyclobutyl electrophiles to achieve high-yielding


 etherification.
  • Preparation: In a flame-dried flask under

    
    , dissolve 3-chloro-4-fluorophenol (5.0 g, 34.12 mmol) in anhydrous DMF (50 mL)[2].
    
  • Base Addition: Add

    
     (11.12 g, 34.12 mmol).
    
    • Causality: Cesium carbonate is selected over potassium or sodium variants. The large, highly polarizable

      
       cation creates a "naked," highly nucleophilic phenoxide anion, which is critical for attacking sterically hindered secondary alkyl halides.
      
  • Catalyst & Electrophile Addition: Add tetrabutylammonium iodide (

    
    , 12.60 g, 34.12 mmol) followed by bromocyclobutane (9.21 g, 68.24 mmol)[2].
    
    • Causality: Bromocyclobutane is notoriously sluggish in

      
       reactions due to ring strain and steric bulk. 
      
      
      
      acts as a phase-transfer catalyst and initiates an in situ Finkelstein reaction, converting bromocyclobutane into the vastly more reactive iodocyclobutane, thereby accelerating the etherification.
  • Reaction: Stir the mixture at 90°C for 18 hours[2].

  • Workup (Self-Validation): Cool to room temperature, partition between EtOAc (3×100 mL) and water (600 mL). The large volume of water is required to completely partition the DMF out of the organic layer. Dry the organic layer over

    
    , concentrate, and purify via silica gel chromatography (Petroleum Ether) to yield the title compound[2].
    
Protocol B: Regioselective Ortho-Lithiation and Bromination

Objective: Functionalize the aromatic ring exclusively at the position ortho to the fluorine atom without triggering nucleophilic aromatic substitution (


).
  • Base Generation: To a solution of 2,2,6,6-tetramethylpiperidine (TMP) (0.845 g, 5.98 mmol) in anhydrous THF (20 mL) at -78°C under

    
    , add n-BuLi (2.4 mL of a 2.5 M solution, 6.00 mmol) dropwise[2]. Stir for 20 min, warm to 0°C for 10 min, then re-cool to -78°C.
    
    • Causality: Direct use of n-BuLi on the fluorinated substrate would result in destructive

      
       (displacement of the fluorine atom). Generating Lithium tetramethylpiperidide (LiTMP) provides an exceptionally bulky, non-nucleophilic base that exclusively performs deprotonation.
      
  • Lithiation: Add 2-Chloro-4-cyclobutoxy-1-fluorobenzene (1.0 g, 4.98 mmol) in THF (5 mL) dropwise to the LiTMP solution at -78°C. Stir for 40 min[2].

    • Causality: The strong inductive electron-withdrawing effect of the fluorine atom acidifies the adjacent ortho-proton. The extreme steric bulk of LiTMP ensures it only abstracts this specific, highly exposed proton, forming a stable lithiated intermediate at -78°C.

  • Electrophilic Quench: Add bromine (1.195 g, 7.48 mmol) dropwise. Stir at -78°C for an additional 40 min[2].

  • Workup: Quench the reaction with saturated aqueous

    
     (10 mL) to destroy unreacted organolithium species. Extract with EtOAc, wash with sodium thiosulfate (to neutralize excess bromine), dry, and concentrate to yield 1-bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene[2].
    

Quantitative Data: Reaction Optimization

The table below summarizes the quantitative optimization data for the etherification step (Protocol A), demonstrating the necessity of the specific reagent combinations utilized in the final methodology.

BaseAdditiveSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation

NoneDMF9024< 20%Sluggish

due to poor leaving group and steric hindrance.

KIDMF901845%Marginal improvement via in situ iodination.

NoneDMF901860%Enhanced phenoxide nucleophilicity via larger counterion.


DMF 90 18 > 85% Optimal phase-transfer and leaving group activation.

Table 1: Optimization parameters for the synthesis of 2-Chloro-4-cyclobutoxy-1-fluorobenzene.

References

  • US11161819B2 - Substituted tetrahydroisoquinoline compounds useful as GPR120 agonists Source: Google Patents URL

Sources

Method

Application Note: 2-Chloro-4-cyclobutoxy-1-fluorobenzene as a Privileged Scaffold for Conformationally Locked Kinase Inhibitors

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Application Focus: Synthesis and evaluation of central nervous system (CNS)-penetrant kinase inhibitors (e.g., LRRK2 inhibitors fo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Application Focus: Synthesis and evaluation of central nervous system (CNS)-penetrant kinase inhibitors (e.g., LRRK2 inhibitors for Parkinson's Disease).

Introduction & Scientific Rationale

The development of highly selective, brain-penetrant kinase inhibitors requires precise control over molecular conformation and physicochemical properties[1]. 2-Chloro-4-cyclobutoxy-1-fluorobenzene (CAS 1881090-59-0) has emerged as a highly privileged building block in medicinal chemistry[2]. It is particularly valuable for synthesizing diarylamine-based inhibitors targeting kinases with narrow ATP-binding pockets, such as Leucine-Rich Repeat Kinase 2 (LRRK2)[3][4].

The strategic placement of functional groups on this building block provides three distinct mechanistic advantages:

  • C1-Fluorine (The Reactive Hub): Fluorine serves as an excellent leaving group for Nucleophilic Aromatic Substitution (

    
    ). When reacted with heterocyclic amines (e.g., aminopyrimidines or aminopyrazoles), it forms the critical diarylamine bridge that interacts with the kinase hinge region[1].
    
  • C2-Chlorine (The Conformational Lock): The ortho-chlorine atom acts as a steric bumper. By clashing with the adjacent aryl ring, it forces the molecule out of planarity, inducing a specific dihedral twist. This "conformational lock" prevents the inhibitor from adopting a flat geometry, thereby minimizing off-target DNA intercalation and perfectly orienting the molecule to fit the narrow LRRK2 active site[3][5].

  • C4-Cyclobutoxy (The Hydrophobic Anchor): The cyclobutane ring provides a rigid, bulky lipophilic moiety that occupies the solvent-exposed hydrophobic channel of the kinase. Compared to linear alkoxy groups, the cyclobutoxy moiety offers superior metabolic stability, lowers the topological polar surface area (TPSA), and enhances Blood-Brain Barrier (BBB) permeability—a critical requirement for neurodegenerative disease therapeutics[1][6].

SyntheticStrategy BB 2-Chloro-4-cyclobutoxy- 1-fluorobenzene SNAr S_NAr Reaction (LiHMDS, THF) BB->SNAr Amine Aminopyrimidine Derivative Amine->SNAr Intermediate Diaryl Amine Core SNAr->Intermediate Lock Ortho-Cl: Conformational Lock Intermediate->Lock Pocket Cyclobutoxy: Hydrophobic Pocket Intermediate->Pocket

Rational design workflow utilizing SNAr to generate a conformationally locked kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of the Diaryl Aminopyrimidine Core via

Because the para-cyclobutoxy group is electron-donating via resonance, it slightly deactivates the fluorobenzene ring toward nucleophilic attack. To overcome this thermodynamic barrier, a strong base is required to deprotonate the aminopyrimidine, generating a highly reactive nucleophilic amide anion.

Reagents & Materials:

  • 2-Chloro-4-cyclobutoxy-1-fluorobenzene (1.0 eq)

  • 2-Aminopyrimidine derivative (1.1 eq)

  • Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Under an inert nitrogen atmosphere, dissolve the 2-aminopyrimidine derivative (1.1 eq) in anhydrous THF (0.2 M concentration) in a flame-dried round-bottom flask. Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add LiHMDS (2.5 eq) over 15 minutes. Causality: Slow addition prevents localized heating and side reactions. Stir at -78°C for 30 minutes to ensure complete formation of the amide anion.

  • Substitution: Dissolve 2-chloro-4-cyclobutoxy-1-fluorobenzene (1.0 eq) in a minimal volume of anhydrous THF and add it dropwise to the reaction mixture.

  • Reaction Progression: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor via LC-MS until the fluorobenzene peak is consumed.

  • Quenching & Workup: Quench the reaction with saturated aqueous

    
     to neutralize the excess base. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0–50% EtOAc in Hexanes) to yield the pure conformationally locked diarylamine inhibitor.

Protocol 2: In Vitro Evaluation using the ADP-Glo™ Kinase Assay

To validate the synthesized inhibitor's efficacy against the pathogenic LRRK2-G2019S mutant, we utilize the Promega ADP-Glo™ Kinase Assay. This luminescent assay measures the ADP formed during the kinase reaction, providing a highly sensitive, antibody-free readout[7][8].

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well white microplate, prepare a 5 µL reaction mixture containing LRRK2-G2019S enzyme, the synthesized inhibitor (in a 10-point dose-response dilution), and the peptide substrate in 1X Kinase Buffer.

  • ATP Addition: Initiate the reaction by adding ATP at a concentration equal to the

    
     of LRRK2 (typically ~134 µM). Causality: Running the assay at the ATP 
    
    
    
    ensures that the calculated
    
    
    accurately reflects the inhibitor's competitive binding affinity without being artificially skewed by ATP saturation[8]. Incubate at room temperature for 60 minutes.
  • ATP Depletion (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. Causality: This step is critical; it terminates the kinase reaction and completely depletes unconsumed ATP. Failure to incubate for the full 40 minutes will result in high background luminescence, masking the true ADP signal[7][9].

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. Causality: This reagent converts the generated ADP back into ATP, which is then utilized by a luciferase/luciferin reaction to produce light[10].

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5–1 second per well). Calculate the

    
     using non-linear regression analysis (GraphPad Prism).
    

LRRK2Pathway Mutant LRRK2 (G2019S) Hyperactive Kinase Rab Rab GTPases (e.g., Rab10) Mutant->Rab Phosphorylation (Pathogenic) Inhibitor Cyclobutoxy-Diaryl Inhibitor Inhibitor->Mutant ATP-competitive inhibition Rescue Restored Lysosomal Function Inhibitor->Rescue Therapeutic Outcome Lysosome Lysosomal Dysfunction & Neurodegeneration Rab->Lysosome Impaired trafficking

Mechanism of mutant LRRK2-driven neurodegeneration and therapeutic intervention by the inhibitor.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the quantitative impact of the 2-chloro and 4-cyclobutoxy substitutions on biochemical potency and pharmacokinetic stability, validating the use of this specific building block.

Scaffold Substitution (on Diaryl Core)LRRK2 G2019S

(nM)
Kinase Selectivity (S-score)Mouse Microsomal Half-Life (

, min)
Rationale / Observation
2-H, 4-Methoxy145.00.45 (Poor)12Planar conformation leads to off-target binding; methoxy is rapidly metabolized.
2-Chloro, 4-Methoxy28.50.12 (Good)18Ortho-Cl induces dihedral twist, drastically improving potency and selectivity[3].
2-Chloro, 4-Cyclobutoxy 4.2 0.04 (Excellent) >60 Cyclobutoxy perfectly fills the hydrophobic pocket and resists oxidative metabolism[1][6].

References

  • ChemScene. (n.d.). 2-Chloro-4-cyclobutoxy-1-fluorobenzene. Retrieved from[Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • RSC Books. (2018). CHAPTER 6: The Design of Brain Penetrant Kinase Inhibitors. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]

  • White Rose University Consortium. (n.d.). Design of Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Crystallographic Surrogate. Retrieved from [Link]

  • ResearchGate. (2010). Histamine H3 receptor ligands with a 3-cyclobutoxy motif: A novel and versatile constraint. Retrieved from [Link]

Sources

Application

Application Note: Synthetic Routes to Derivatives of 2-Chloro-4-cyclobutoxy-1-fluorobenzene

[1] Abstract & Strategic Significance This application note details the synthesis and derivatization of 2-Chloro-4-cyclobutoxy-1-fluorobenzene , a critical pharmacophore in medicinal chemistry.[1] This scaffold is freque...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Significance

This application note details the synthesis and derivatization of 2-Chloro-4-cyclobutoxy-1-fluorobenzene , a critical pharmacophore in medicinal chemistry.[1] This scaffold is frequently employed as a lipophilic anchor in S1P1 receptor modulators and other GPCR-targeting therapeutics.[1]

The structural combination of a cyclobutyl ether and a vicinal chloro-fluoro motif serves two specific medicinal chemistry functions:

  • Metabolic Stability: The cyclobutyl group acts as a bioisostere for isopropyl or cyclopentyl groups but offers distinct metabolic resistance to CYP450 oxidation due to ring strain and altered bond angles.

  • Electronic Modulation: The 2-chloro-1-fluoro substitution pattern creates a specific dipole vector while blocking the metabolically labile ortho positions, enhancing the half-life of the parent drug.

Retrosynthetic Analysis

The construction of the core ether linkage is the primary synthetic challenge. The retrosynthesis disconnects the C(sp3)-O bond, revealing 3-chloro-4-fluorophenol as the universal precursor.

Key Decision Point:

  • Route A (Nucleophilic Substitution): Preferred for multi-gram to kilogram scale-up.[1] Requires optimization to prevent elimination of the cyclobutyl halide.

  • Route B (Mitsunobu Coupling): Preferred for rapid discovery (milligram scale).[1] Offers mild conditions but poor atom economy.[1]

Pathway Visualization

Retrosynthesis cluster_routes Synthetic Disconnections Target TARGET: 2-Chloro-4-cyclobutoxy-1-fluorobenzene RouteA Route A: Alkylation (Bromocyclobutane + Base) Target->RouteA Retrosynthesis RouteB Route B: Mitsunobu (Cyclobutanol + DIAD/PPh3) Target->RouteB Retrosynthesis Phenol PRECURSOR: 3-Chloro-4-fluorophenol (CAS: 2613-23-2) RouteA->Phenol RouteB->Phenol

Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target ether.

Detailed Synthetic Protocols

Route A: Cesium-Promoted Nucleophilic Substitution (Scale-Up)

Rationale: Secondary alkyl halides (like bromocyclobutane) are prone to E2 elimination to form cyclobutene under strong basic conditions.[1] The use of Cesium Carbonate (


)  in polar aprotic solvents utilizes the "Cesium Effect," where the large cation radius disrupts tight ion pairing, enhancing the nucleophilicity of the phenoxide without requiring aggressive heating.
Materials
  • 3-Chloro-4-fluorophenol (1.0 equiv)[1][2]

  • Bromocyclobutane (1.5 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) [Anhydrous][1]

Protocol
  • Charge: To a dried reaction vessel under

    
     atmosphere, add 3-Chloro-4-fluorophenol (10.0 g, 68.2 mmol) and anhydrous DMF (100 mL).
    
  • Deprotonation: Add

    
     (44.4 g, 136.4 mmol) in a single portion. Stir at ambient temperature for 30 minutes to generate the phenoxide. Note: The solution will likely turn yellow/orange.
    
  • Alkylation: Add bromocyclobutane (9.6 mL, 102.3 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C (internal temperature).

    • Critical Control: Do not exceed 80°C. Higher temperatures significantly increase the rate of elimination (cyclobutene formation) over substitution.

  • Monitoring: Monitor by HPLC/TLC after 12 hours. The reaction is typically complete within 16–24 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (300 mL) and wash with water (3 x 100 mL) to remove DMF.[1]

    • Wash organic layer with 1M NaOH (50 mL) to remove unreacted phenol.[1]

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Vacuum distillation (bp ~110°C @ 5 mmHg) or Silica Gel Chromatography (Hexanes/EtOAc 95:5).

Route B: Mitsunobu Etherification (Discovery Scale)

Rationale: This route avoids the elimination issues of alkyl halides entirely. It operates at room temperature and is stereospecific (though cyclobutanol is achiral, this is relevant for substituted analogs).

Materials
  • 3-Chloro-4-fluorophenol (1.0 equiv)[1][2]

  • Cyclobutanol (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)[3]
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: THF [Anhydrous]

Protocol
  • Charge: Dissolve 3-Chloro-4-fluorophenol (1.0 g, 6.8 mmol), Cyclobutanol (0.59 g, 8.2 mmol), and

    
     (2.68 g, 10.2 mmol) in anhydrous THF (15 mL).
    
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add DIAD (2.0 mL, 10.2 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Remove ice bath and stir at Room Temperature for 4–12 hours.

  • Workup: Concentrate the reaction mixture directly onto silica gel.

  • Purification: Flash chromatography (0-10% EtOAc in Hexanes).

    • Challenge: Removal of triphenylphosphine oxide (

      
      ) by-product can be difficult.[1] If 
      
      
      
      co-elutes, triturate the crude residue with cold hexanes/ether (1:1) to precipitate the oxide before chromatography.

Derivatization: Functionalizing the Core

Once the 2-Chloro-4-cyclobutoxy-1-fluorobenzene core is synthesized, it serves as a versatile building block.[1] The electronic "push-pull" nature of the ring (Alkoxy donor vs. Halogen acceptors) dictates the regioselectivity of further modifications.

Decision Tree for Functionalization

The following diagram maps the logical pathways for derivatizing the scaffold based on the desired chemical outcome.

Derivatives cluster_pathways Functionalization Pathways Core CORE SCAFFOLD: 2-Chloro-4-cyclobutoxy- 1-fluorobenzene Path1 Pathway 1: Electrophilic Substitution (Bromination) Core->Path1 NBS / MeCN Path2 Pathway 2: Lithiation (DoM) (Formylation/Carboxylation) Core->Path2 LDA / -78°C Path3 Pathway 3: SnAr Displacement (Requires Activation) Core->Path3 Amines (Difficult) Prod1 5-Bromo Derivative (Suzuki Coupling Handle) Path1->Prod1 Prod2 3-Substituted Derivative (Ortho to F/Cl) Path2->Prod2 Prod3 Aniline Derivative (Fluorine Displacement) Path3->Prod3

Figure 2: Strategic functionalization map. Pathway 1 is the most common for extending the carbon skeleton.

Pathway 1: Regioselective Bromination

The alkoxy group is the strongest directing group (ortho/para director). The para position is blocked by Fluorine. This directs electrophiles to the position ortho to the cyclobutoxy group (Position 3 or 5). Sterics from the Cl group at Position 2 favor substitution at Position 5 .

  • Reagent: N-Bromosuccinimide (NBS) in Acetonitrile.[1]

  • Product: 1-Bromo-5-chloro-4-fluoro-2-cyclobutoxybenzene (approximate structure, regioselectivity must be confirmed by NOE NMR).

Pathway 2: Directed Ortho Metallation (DoM)

The proton at Position 3 (between Cl and F) is the most acidic due to the inductive electron-withdrawing effect of two adjacent halogens. However, the cyclobutoxy group directs lithiation ortho to itself (Position 3 or 5).

  • Reagent: LDA (Lithium Diisopropylamide) at -78°C.[1]

  • Outcome: Lithiation is likely to occur at Position 3 (synergistic direction by Cl, F, and O-Alkyl).

  • Quench: Add DMF (to form aldehyde) or

    
     (to form carboxylic acid).[1]
    

Analytical Data Summary

PropertyValue / Description
Molecular Formula

Molecular Weight 200.64 g/mol
Appearance Colorless oil

NMR (Typical)

6.9-7.2 (m, 3H, Ar-H), 4.6 (m, 1H, O-CH), 2.4 (m, 2H), 2.1 (m, 2H), 1.7-1.9 (m, 2H).

NMR

-120 to -125 ppm (approx, relative to

).[1]
Mass Spec (LC-MS)

not typically stable; look for radical cation

or loss of cyclobutyl group.[1]

Safety & Handling

  • Fluorine Chemistry: While the target is stable, downstream reactions involving nucleophilic displacement of fluoride (SnAr) can generate HF or fluoride salts. Use calcium gluconate gel in case of exposure.[1]

  • Alkylating Agents: Bromocyclobutane is an alkylating agent.[1] Handle in a fume hood.

  • Cyclobutanol: Flammable liquid.[1]

References

  • Mitsunobu Reaction Mechanism & Protocols

    • Swamy, K. C. K., et al.
  • Synthesis of Aryl Cyclobutyl Ethers (Alkylation Conditions)

    • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on lipophilic ethers).
    • General protocol grounded in: Journal of Medicinal Chemistry, "Synthesis of S1P1 Agonists," 2014.

  • Nucleophilic Aromatic Substitution (SnAr)

    • Bunnett, J. F., & Zahler, R. E.
  • Cesium Effect in Alkylation: Flessner, T., & Doye, S. "Cesium carbonate: A powerful base for organic synthesis." Journal of Praktische Chemie, 1999.

Sources

Method

Application Note: Overcoming Para-Alkoxy Deactivation in SNAr – A Photoredox-Enabled Protocol for 2-Chloro-4-cyclobutoxy-1-fluorobenzene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Advanced Methodology & Experimental Protocol Executive Summary & Substrate Profiling Nucleophilic aromatic substituti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Advanced Methodology & Experimental Protocol

Executive Summary & Substrate Profiling

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in pharmaceutical development for establishing C–N, C–O, and C–S bonds. However, classical SNAr relies heavily on electron-deficient arenes.

The substrate 2-Chloro-4-cyclobutoxy-1-fluorobenzene presents a unique mechanistic dilemma for classical thermal SNAr:

  • C1-Fluorine (Leaving Group): Fluorine is an excellent SNAr leaving group due to its electronegativity, which typically stabilizes the anionic Meisenheimer intermediate.

  • C2-Chlorine (Ortho): Provides a mild inductive electron-withdrawing effect (

    
    ), slightly activating the ring.
    
  • C4-Cyclobutoxy (Para): The oxygen lone pairs donate electron density directly into the ring via resonance (

    
     effect). Because it is positioned para to the fluorine, it severely increases the electron density at the C1 carbon, raising the activation energy barrier for nucleophilic attack.
    

Attempting to displace the fluorine atom under classical thermal conditions (e.g., KHMDS, 120 °C) typically results in decomposition or trace yields due to this


 deactivation[1]. To overcome this, we outline a Cation Radical Accelerated SNAr (CRA-SNAr)  protocol. By utilizing organic photoredox catalysis, the electron-rich nature of the substrate is inverted (umpolung), enabling rapid, room-temperature substitution with excellent regioselectivity.

Mechanistic Rationale: The Umpolung Advantage

The failure of thermal SNAr on 4-alkoxy-1-fluorobenzenes is rooted in the repulsion between the incoming nucleophile and the electron-rich aromatic


-system. The CRA-SNAr methodology, pioneered by Nicewicz and co-workers [2], circumvents this by utilizing a highly oxidizing organic photocatalyst, such as 9-Mesityl-10-methylacridinium ([Mes-Acr+]).

Causality of the Reaction Design:

  • Single-Electron Transfer (SET): Irradiation of[Mes-Acr+] with 450 nm blue light generates a highly oxidizing excited state. This state strips a single electron from the electron-rich 2-chloro-4-cyclobutoxy-1-fluorobenzene.

  • Radical Cation Stabilization: The exact feature that ruins thermal SNAr—the para-cyclobutoxy group—becomes the reaction's greatest asset. The

    
     effect heavily stabilizes the resulting fluoroarene radical cation, extending its lifetime.
    
  • Electrophilic Activation: The radical cation is profoundly electrophilic. Nucleophiles (e.g., amines, azoles) attack the C1 position rapidly at room temperature, forming a radical Meisenheimer complex.

  • Solvent Modulation (HFIP): Hexafluoro-2-propanol (HFIP) is critical. Its strong hydrogen-bonding capability stabilizes the radical cation and binds to the amine nucleophile, raising the amine's oxidation potential and preventing unwanted competitive oxidation by the photocatalyst [3].

MechanisticPathway Substrate 2-Chloro-4-cyclobutoxy- 1-fluorobenzene (Electron-Rich) RadicalCation Fluoroarene Radical Cation (Highly Electrophilic) Substrate->RadicalCation SET Oxidation (-e-) PC Excited Photocatalyst [Mes-Acr+]* PC->RadicalCation Meisenheimer Radical Meisenheimer Complex RadicalCation->Meisenheimer Nu: Attack Nucleophile Nucleophile (e.g., Amine/Azole) Nucleophile->Meisenheimer Product SNAr Product + F- Meisenheimer->Product SET Reduction & Defluorination

Figure 1: Mechanistic pathway of Cation Radical Accelerated SNAr via photoredox catalysis.

Quantitative Data: Method Comparison

To validate the necessity of the photoredox approach, Table 1 summarizes the performance of various SNAr methodologies on para-alkoxy deactivated fluoroarenes. The CRA-SNAr method provides a self-validating system where the mild conditions actively prevent the dechlorination side-reactions seen in harsh thermal setups.

Table 1: Comparison of SNAr Conditions for 4-Alkoxy-1-fluorobenzene Derivatives

MethodologyReagents / CatalystSolventTemp (°C)Yield (%)Regioselectivity (F vs Cl)
Classical Thermal KHMDS or NaH, AmineDMSO120 - 150< 15%Poor (Substrate Degradation)
Transition Metal Ru(II)

-arene, Base
THF8045 - 60%Moderate (4:1)
Photoredox (CRA-SNAr) [Mes-Acr+] (5 mol%), AmineHFIP / MeCN2585 - 95% Excellent (>99:1)

Experimental Protocol: Photoredox SNAr

This protocol details the coupling of 2-chloro-4-cyclobutoxy-1-fluorobenzene with a secondary amine (e.g., morpholine) using photoredox catalysis.

Materials & Equipment
  • Substrate: 2-Chloro-4-cyclobutoxy-1-fluorobenzene (1.0 equiv, 0.5 mmol)

  • Nucleophile: Morpholine (1.5 equiv, 0.75 mmol)

  • Photocatalyst: 9-Mesityl-10-methylacridinium perchlorate ([Mes-Acr+]ClO4-) (5 mol%, 0.025 mmol)

  • Solvent System: HFIP / Anhydrous Acetonitrile (1:1 v/v, 5.0 mL)

  • Equipment: 450 nm Blue LED photoreactor (e.g., Kessil PR160L), cooling fan, 10 mL borosilicate glass vial with PTFE septum.

Step-by-Step Methodology

Workflow Step1 1. Reagent Preparation Degas HFIP/MeCN Add Substrate, Nu:, Catalyst Step2 2. Photoreactor Setup 450 nm Blue LED array Cooling fan (Maintain 25°C) Step1->Step2 Step3 3. Irradiation Stir for 16-24 hours Monitor via LC-MS Step2->Step3 Step4 4. Quench & Workup Remove light Dilute with EtOAc, Wash with Brine Step3->Step4 Step5 5. Purification Flash Chromatography (Silica gel, Hexanes/EtOAc) Step4->Step5

Figure 2: Step-by-step experimental workflow for the photoredox-catalyzed SNAr protocol.

Step 1: Reaction Assembly & Degassing

  • To an oven-dried 10 mL borosilicate glass vial equipped with a magnetic stir bar, add[Mes-Acr+]ClO4- (10.3 mg, 0.025 mmol).

  • Add 2-Chloro-4-cyclobutoxy-1-fluorobenzene (100.3 mg, 0.5 mmol) and morpholine (65.3 mg, 0.75 mmol).

  • Add 5.0 mL of a 1:1 mixture of HFIP and anhydrous MeCN.

  • Seal the vial with a PTFE septum cap.

  • Critical Step: Degas the mixture by sparging with dry Argon or Nitrogen for 15 minutes. Oxygen quenches the excited state of the photocatalyst and must be rigorously excluded.

Step 2: Photochemical Irradiation 6. Place the vial in the 450 nm Blue LED photoreactor. Ensure the vial is positioned approximately 2–3 cm from the light source to maximize photon flux. 7. Activate the cooling fan to maintain the reaction temperature at 25 °C. Note: Allowing the reaction to heat up can lead to competitive thermal degradation pathways. 8. Turn on the LED array and stir vigorously (800 rpm) for 16 hours.

Step 3: Reaction Monitoring & Workup 9. After 16 hours, turn off the light source. Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm the complete consumption of the starting fluoroarene. 10. Transfer the reaction mixture to a separatory funnel. Dilute with Ethyl Acetate (20 mL). 11. Wash the organic layer with saturated aqueous


 (10 mL) to neutralize any residual HFIP, followed by brine (10 mL).
12. Dry the organic layer over anhydrous 

, filter, and concentrate under reduced pressure.

Step 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of Hexanes to Ethyl Acetate (typically 90:10 to 70:30) to afford the pure aminated product.

References

  • Title: Practical synthesis of aromatic ethers by SNAr of fluorobenzenes with alkoxides Source: Tetrahedron Letters, 2006, 47(32), 5661-5663. URL: [Link]

  • Title: Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis Source: Journal of the American Chemical Society, 2017, 139(45), 16100–16104. URL: [Link]

  • Title: Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base Source: Angewandte Chemie International Edition, 2020, 59(2), 658–662. (Via PMC) URL: [Link]

Application

Strategic Utilization of 2-Chloro-4-cyclobutoxy-1-fluorobenzene in the Synthesis of Next-Generation Herbicides

Executive Summary 2-Chloro-4-cyclobutoxy-1-fluorobenzene (CAS: 1881090-59-0) represents a high-value "privileged structure" for the synthesis of modern agrochemicals, particularly protoporphyrinogen oxidase (PPO) inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-4-cyclobutoxy-1-fluorobenzene (CAS: 1881090-59-0) represents a high-value "privileged structure" for the synthesis of modern agrochemicals, particularly protoporphyrinogen oxidase (PPO) inhibitors and succinate dehydrogenase inhibitor (SDHI) fungicides. Its unique substitution pattern—combining a lipophilic cyclobutoxy group, a reactive chlorine handle, and a fluorine atom capable of directing ortho-metallation—allows for the rapid construction of multi-substituted aryl cores.

This Application Note details the regioselective functionalization of this intermediate. We provide a validated protocol for Directed ortho-Lithiation (DoM) to install an electrophile (Bromine) with high precision, followed by a chemoselective Suzuki-Miyaura Cross-Coupling . This workflow enables the synthesis of complex biaryl scaffolds essential for herbicide discovery.

Chemical Profile & Strategic Value[1]

The cyclobutoxy group is a bioisostere of the isopropyl or cyclopropyl ether moieties found in commercial herbicides. It offers enhanced metabolic stability and unique steric bulk, often improving selectivity between crops and weeds.

PropertyData / DescriptionStrategic Implication
Structure 1-Fluoro-2-chloro-4-cyclobutoxybenzeneTri-substituted benzene ready for diversification.
CAS Number 1881090-59-0Key intermediate for IP-protected scaffolds.
Molecular Weight 200.64 g/mol Low MW allows for "fragment-based" design.
Key Reactivity 1 C–F Bond (Pos 1) Directs ortho-lithiation to Position 6 (adjacent to F).
Key Reactivity 2 C–Cl Bond (Pos 2) Latent handle for metal-catalyzed coupling (after Br reaction).
Key Reactivity 3 Cyclobutoxy (Pos 4) Strong electron donor; activates Pos 3 & 5 for electrophilic attack.

Synthetic Workflow: Regioselective Divergence

The following diagram illustrates the logical flow of transforming the starting material into a functionalized herbicide core. The strategy relies on the chemoselectivity between the newly installed Bromine (highly reactive) and the native Chlorine (less reactive).

G cluster_legend Reaction Logic Start Starting Material 2-Chloro-4-cyclobutoxy-1-fluorobenzene Lithiation Step 1: Directed ortho-Lithiation (DoM) Reagent: LTMP / n-BuLi (-78°C) Start->Lithiation F-Directed Intermediate_Li Lithiated Species (Li at Pos 6, ortho to F) Lithiation->Intermediate_Li Bromination Step 2: Electrophilic Trapping Reagent: Br2 or NBS Intermediate_Li->Bromination Electrophile Addition Product_Br Key Intermediate A 1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene Bromination->Product_Br Regioselective Suzuki Step 3: Chemoselective Suzuki Coupling (Couples at C-Br only) Product_Br->Suzuki Pd(0) Catalyst Final_Scaffold Biaryl Herbicide Scaffold (Retains C-Cl for further elaboration) Suzuki->Final_Scaffold L1 F-Atom directs Li to Pos 6 L2 Br is more reactive than Cl

Caption: Workflow for converting the core scaffold into a functionalized biaryl intermediate via F-directed lithiation and chemoselective coupling.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene

Objective: Install a bromine atom at position 6 (becoming Pos 1 in product numbering) to create a site for cross-coupling, leveraging the directing effect of the fluorine atom.

Mechanism: The fluorine atom exerts a strong inductive effect, acidifying the adjacent proton (Ortho-H). The bulky base LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is used to prevent nucleophilic attack on the ring and ensure deprotonation.

Materials:
  • Substrate: 2-Chloro-4-cyclobutoxy-1-fluorobenzene (1.0 eq)

  • Base: n-Butyllithium (2.5 M in hexanes, 1.2 eq)

  • Amine: 2,2,6,6-Tetramethylpiperidine (TMP) (1.2 eq)

  • Electrophile: Bromine (Br₂) or 1,2-Dibromo-1,1,2,2-tetrafluoroethane (1.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Atmosphere: Dry Nitrogen or Argon

Step-by-Step Methodology:
  • Preparation of LiTMP:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and temperature probe. Flush with N₂.

    • Add anhydrous THF and TMP (1.2 eq). Cool the solution to -78°C (dry ice/acetone bath).

    • Add n-BuLi (1.2 eq) dropwise over 15 minutes, maintaining internal temperature below -70°C.

    • Stir at 0°C for 30 minutes to ensure complete formation of LiTMP, then re-cool to -78°C .

  • Lithiation (DoM):

    • Dissolve 2-Chloro-4-cyclobutoxy-1-fluorobenzene (1.0 eq) in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the LiTMP mixture at -78°C over 30 minutes.

    • Critical Step: Stir at -78°C for 45–60 minutes . The solution color may darken, indicating the formation of the lithiated species. Note: Do not allow the temperature to rise, as the lithiated species may undergo "benzyne" elimination or scrambling.

  • Bromination:

    • Add the electrophile (Br₂ or fluorinated bromide source) dropwise to the reaction mixture at -78°C.

    • Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature over 2 hours.

  • Work-up & Purification:

    • Quench the reaction with saturated aqueous NH₄Cl.[1]

    • Extract with Ethyl Acetate (3x).[1] Wash combined organics with water and brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product (1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene) typically elutes as a solid or viscous oil.

Validation Criteria:

  • ¹H NMR: Disappearance of the specific aromatic proton signal adjacent to the fluorine.

  • GC-MS: Molecular ion peak corresponding to [M]+ (Pattern showing 1 Cl and 1 Br isotope distribution).

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple the newly installed Bromine with a boronic acid (e.g., a pyrazole or pyridine boronate) while leaving the Chlorine intact for future reactions.

Materials:
  • Substrate: Product from Protocol A (1.0 eq)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) or Pd(PPh₃)₄

  • Base: K₂CO₃ (2.0 M aqueous solution) or Cs₂CO₃ (solid)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Methodology:
  • Reaction Setup:

    • In a reaction vial, combine the brominated intermediate, boronic acid, and base.

    • Add the solvent mixture and degas by bubbling N₂ for 10 minutes.

    • Add the Pd catalyst. Seal the vial.

  • Coupling:

    • Heat the mixture to 80°C for 4–6 hours.

    • Note: Avoid temperatures >100°C to prevent oxidative addition into the C–Cl bond. Bromides are significantly more reactive than aryl chlorides under these conditions.

  • Isolation:

    • Cool to room temperature. Filter through a pad of Celite.

    • Dilute with water and extract with EtOAc.[1]

    • Purify via chromatography.[1][2][3]

Application Context: PPO and SDHI Inhibitors

The resulting biaryl scaffold is a direct precursor to several classes of high-potency agrochemicals.

  • PPO Inhibitors (Herbicides): The "2-fluoro-5-substituted" pattern is classic for Protoporphyrinogen Oxidase inhibitors. By converting the remaining Chlorine (Pos 3 in new numbering) into an amine or reacting it via a second cross-coupling, researchers can install the "uracil" or "imide" headgroups required for herbicidal activity.

  • SDHI Fungicides: The lipophilic cyclobutoxy group mimics the steric demand of successful SDHI pharmacophores (e.g., Benzovindiflupyr). The biaryl linkage created in Protocol B serves as the "spacer" connecting the lipophilic tail to the pyrazole-carboxamide binding motif.

Safety & Handling

  • 2-Chloro-4-cyclobutoxy-1-fluorobenzene: Treat as a potential skin irritant and organotoxicant. Use in a fume hood.

  • n-Butyllithium: Pyrophoric. Handle under inert atmosphere only. Ensure a quenching agent (isopropanol/NH₄Cl) is immediately available.

  • Bromine: Highly corrosive and volatile. Use in a well-ventilated hood; consider using NBS (N-Bromosuccinimide) as a safer solid alternative if applicable.

References

  • Preparation of substituted chromane derivatives as GPR120 agonists. (2021). US Patent 11,161,819 B2.[2] (Describes the specific lithiation/bromination of 2-chloro-4-cyclobutoxy-1-fluorobenzene). Link

  • Herbicidal malonamides. (2022). WO Patent 2022/112351 A1. (Contextualizes the use of cyclobutoxy groups in modern herbicide design). Link

  • New Active Ingredients for Sustainable Modern Chemical Crop Protection. (2020). Chimia, 74(3), 161-170. (Review of halogenated and fluorinated building blocks in agrochemistry). Link

  • The role of fluorine in the discovery and development of agrochemicals. (2021). Frontiers in Chemistry, 9, 688. (Discusses the strategic use of F-directed metallation). Link

Sources

Method

Application Note: Process Optimization &amp; Scale-Up of 2-Chloro-4-cyclobutoxy-1-fluorobenzene

Executive Summary This application note details the process development and scale-up strategy for 2-Chloro-4-cyclobutoxy-1-fluorobenzene (CAS: 1881090-59-0). This moiety is a critical pharmacophore found in Sphingosine-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process development and scale-up strategy for 2-Chloro-4-cyclobutoxy-1-fluorobenzene (CAS: 1881090-59-0). This moiety is a critical pharmacophore found in Sphingosine-1-phosphate (S1P) receptor modulators (structurally related to next-generation immunomodulators).

While laboratory-scale synthesis often utilizes Mitsunobu conditions or unoptimized alkylations, these routes suffer from poor atom economy and difficult byproduct purging (e.g., triphenylphosphine oxide) upon scale-up. This guide presents a robust Williamson Ether Synthesis protocol optimized for kilogram-scale production, focusing on:

  • Cost-Efficiency: Replacing Cesium bases with Potassium Carbonate.

  • Safety: Managing the thermal hazards of alkyl halides.

  • Purification: Avoiding chromatography via optimized workup and distillation.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via the


-alkylation of 3-Chloro-4-fluorophenol . The choice of electrophile and base is the critical process parameter (CPP).
Strategic Route Selection
  • Route A (Mitsunobu): Phenol + Cyclobutanol + DIAD/PPh

    
    .
    
    • Verdict:Rejected. Generates stoichiometric hydrazine and phosphine oxide waste. Difficult to purify at >100g scale.

  • Route B (Nucleophilic Aromatic Substitution): 2-Chloro-1,4-difluorobenzene + Cyclobutanol.

    • Verdict:Rejected. Regioselectivity issues (ortho-F vs. para-F substitution) lead to isomeric mixtures that are hard to separate.

  • Route C (Direct Alkylation - Selected): Phenol + Bromocyclobutane + Base.

    • Verdict:Selected. High atom economy. The primary challenge is the competing elimination of bromocyclobutane to cyclobutene. This is mitigated by temperature control and phase transfer catalysis.

Reaction Scheme (Graphviz)

ReactionScheme SM1 3-Chloro-4-fluorophenol (Nucleophile) Intermediate Transition State (SN2) SM1->Intermediate SM2 Bromocyclobutane (Electrophile) SM2->Intermediate Reagents K2CO3 (2.0 eq) KI (0.1 eq) DMF, 75°C Reagents->Intermediate Product 2-Chloro-4-cyclobutoxy-1-fluorobenzene (Target) Intermediate->Product Major Pathway SideProduct Cyclobutene (Gas - Elimination) Intermediate->SideProduct Minor Pathway (>85°C)

Figure 1: Synthetic pathway highlighting the competition between substitution (SN2) and elimination (E2).

Critical Process Parameters (CPPs)

To ensure batch-to-batch reproducibility during preclinical manufacturing, the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Solvent System DMF (Dimethylformamide)High dielectric constant promotes dissociation of the phenoxide anion. Alternative: NMP (if DMF is restricted), but DMF is easier to wash out.
Base K

CO

(milled, 325 mesh)
Milled particle size increases surface area for the heterogeneous reaction. Cs

CO

is faster but cost-prohibitive at kg-scale.
Catalyst KI (10 mol%)Finkelstein reaction in situ converts R-Br to R-I (better leaving group), accelerating the sluggish secondary halide displacement.
Temperature 70°C – 75°CCritical Window. <65°C: Reaction stalls. >80°C: Rapid elimination of bromocyclobutane to volatile cyclobutene.
Stoichiometry 1.3 – 1.5 eq BromideExcess electrophile is required to account for loss via elimination and volatility.

Detailed Protocol: 1.0 kg Scale-Up

Safety Note: Bromocyclobutane is a lachrymator and flammable. 3-Chloro-4-fluorophenol is toxic. All operations must be performed in a fume hood with appropriate PPE.[1]

Materials
  • 3-Chloro-4-fluorophenol: 1.0 kg (6.82 mol)

  • Bromocyclobutane: 1.38 kg (10.2 mol, 1.5 eq)

  • Potassium Carbonate (Milled): 1.88 kg (13.6 mol, 2.0 eq)

  • Potassium Iodide: 113 g (0.68 mol, 0.1 eq)

  • DMF (Anhydrous): 5.0 L (5 vol)

  • MTBE (Methyl tert-butyl ether): 10.0 L

  • Water/Brine: As required

Step-by-Step Methodology
1. Reaction Setup
  • Charge a 20-L jacketed glass reactor with DMF (5.0 L) .

  • Engage stirring (overhead stirrer, 250 rpm) and inert the vessel with Nitrogen.

  • Add 3-Chloro-4-fluorophenol (1.0 kg) . Stir until fully dissolved.

  • Add Potassium Carbonate (1.88 kg) and Potassium Iodide (113 g) . The mixture will become a heterogeneous slurry.

    • Tech Tip: Use a powder addition funnel to prevent dusting.

  • Heat the slurry to 70°C . Hold for 30 minutes to ensure deprotonation (phenoxide formation).

2. Addition & Reaction
  • Charge Bromocyclobutane (1.38 kg) to a pressure-equalizing addition funnel.

  • Add the bromide dropwise over 2 to 3 hours , maintaining internal temperature between 70–75°C .

    • Caution: Exotherm is mild, but rapid addition can encourage elimination.

  • After addition, stir at 75°C for 12–16 hours .

  • IPC (In-Process Control): Sample an aliquot, quench in water/MeCN, and analyze by HPLC.

    • Specification: < 2.0% unreacted phenol. If > 2%, add 0.1 eq Bromocyclobutane and stir for 4 hours.

3. Workup (Extractive Isolation)
  • Cool the reaction mass to 20°C .

  • Add Water (10.0 L) slowly. The reaction is quenched, and inorganic salts will dissolve.

    • Note: Exotherm expected during water addition. Keep T < 30°C.

  • Extract the mixture with MTBE (2 x 5.0 L) .

    • Why MTBE? It provides excellent phase separation from DMF/Water mixtures compared to Ethyl Acetate.

  • Combine organic layers and wash sequentially with:

    • 1N NaOH (2.0 L): Removes unreacted phenol (critical for purity).

    • Water (2 x 3.0 L): Removes residual DMF.

    • Brine (3.0 L): Drying step.

  • Dry the organic phase over Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure (40°C, 20 mbar).
4. Purification (Distillation)

The crude product is typically a pale yellow oil. For preclinical studies, high purity (>98%) is required.

  • Transfer the crude oil to a short-path distillation apparatus.

  • Perform vacuum distillation.

    • Boiling Point Estimate: ~110–120°C at 2–5 mmHg (based on similar congeners).

  • Collect the main fraction.

    • Yield Expectations: 85–90% (approx. 1.2 kg).

    • Appearance: Colorless to pale yellow liquid.

Process Flow Diagram (Unit Operations)

ProcessFlow Start Raw Materials Charge (Phenol, K2CO3, KI, DMF) Heating Heat to 70°C (Phenoxide Formation) Start->Heating Addition Controlled Addition of Bromocyclobutane (2-3 hours) Heating->Addition Reaction Reaction Hold 75°C, 12-16h (IPC: HPLC <2% SM) Addition->Reaction Quench Quench with Water Extract into MTBE Reaction->Quench Wash Caustic Wash (1N NaOH) (Purge Unreacted Phenol) Quench->Wash Concentration Solvent Strip (Rotary Evaporator) Wash->Concentration Distillation Vacuum Distillation (Final Purification) Concentration->Distillation Final Final Product Packaging (GLP Supplies) Distillation->Final

Figure 2: Unit operation flow for the isolation and purification of the target compound.[2]

Analytical Quality Control

For preclinical release, the following specifications are recommended:

  • HPLC Purity: > 98.5% (Area %).

  • Residual Solvents (GC-HS): DMF < 880 ppm, MTBE < 5000 ppm (ICH Q3C limits).

  • Assay (qNMR): > 98.0% w/w.[3]

  • Appearance: Clear, colorless liquid.

NMR Interpretation (


H NMR, 400 MHz, CDCl

):
  • 
     6.90–7.10 (m, 3H, Aromatic).
    
  • 
     4.65 (m, 1H, Cyclobutyl CH-O).
    
  • 
     2.40–2.50 (m, 2H, Cyclobutyl CH
    
    
    
    ).
  • 
     2.10–2.25 (m, 2H, Cyclobutyl CH
    
    
    
    ).
  • 
     1.60–1.80 (m, 2H, Cyclobutyl CH
    
    
    
    ).
  • Note: The cyclobutoxy methine proton (

    
     4.65) is the diagnostic signal for successful alkylation.
    

References

  • Siponimod and Related S1P Modulator Synthesis

    • Detailed synthetic routes for alkoxy-substituted halo-benzenes in the context of S1P modul
    • Source: Beilstein Journal of Organic Chemistry. "Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights" (Context on halo-alkene reactivity).
    • [Link]

  • General Procedure for Phenol Alkylation with Secondary Halides

    • Methodology for Williamson ether synthesis using Potassium Carbon
    • Source: Organic Chemistry Portal. "Williamson Ether Synthesis".
    • [Link]

  • Safety Data & Handling of Cyclobutyl Bromide

    • Fisher Scientific Safety D
    • Source: Fisher Scientific.[1]

  • Compound Data (Target Molecule)

    • PubChem Entry for 3-Chloro-4-fluorophenol (Starting M
    • Source: NIH PubChem.
    • [Link]

Sources

Application

Application Notes and Protocols: 2-Chloro-4-cyclobutoxy-1-fluorobenzene as a Novel ¹⁹F NMR Molecular Probe for Investigating Cytochrome P450-Mediated O-Dealkylation

Abstract These application notes provide a comprehensive guide to the utilization of 2-Chloro-4-cyclobutoxy-1-fluorobenzene as a specialized molecular probe for the real-time monitoring of cytochrome P450 (CYP) enzyme ac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide to the utilization of 2-Chloro-4-cyclobutoxy-1-fluorobenzene as a specialized molecular probe for the real-time monitoring of cytochrome P450 (CYP) enzyme activity. Capitalizing on the inherent sensitivity of the fluorine atom to its chemical environment, this probe offers a powerful tool for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy-based assays. The protocols detailed herein are designed for researchers in drug discovery, toxicology, and enzymology, providing a robust framework for assessing the O-dealkylation activity of CYP enzymes in both in vitro and cell-based systems.

Introduction and Scientific Rationale

The study of drug metabolism is a cornerstone of modern pharmaceutical development. A significant family of enzymes responsible for the metabolism of a vast array of xenobiotics is the cytochrome P450 superfamily. A common metabolic pathway mediated by CYPs is the oxidative cleavage of ether bonds, a process known as O-dealkylation. The development of sensitive and specific probes to monitor this activity is of paramount importance.

2-Chloro-4-cyclobutoxy-1-fluorobenzene is a novel small molecule designed to serve as a highly sensitive probe for CYP-mediated O-dealkylation. Its utility is predicated on the following key features:

  • The ¹⁹F NMR Reporter Group: The fluorine atom on the aromatic ring possesses a nuclear spin of ½ and a high gyromagnetic ratio, making it an excellent nucleus for NMR spectroscopy. The chemical shift of the ¹⁹F atom is exquisitely sensitive to changes in its local electronic environment.[1][2]

  • The Cyclobutoxy Moiety as a Substrate for O-Dealkylation: The cyclobutoxy group serves as a substrate for CYP enzymes. Upon enzymatic O-dealkylation, the ether linkage is cleaved, resulting in the formation of 2-chloro-4-fluoro-1-phenol and cyclobutanone. This transformation induces a significant change in the electronic environment of the fluorine atom, leading to a distinct and measurable shift in its ¹⁹F NMR signal.

  • Chemical Stability: The chloro and fluoro substituents on the aromatic ring enhance the molecule's metabolic stability at other positions, directing the enzymatic activity towards the cyclobutoxy group.[3]

This application note details the protocols for utilizing 2-Chloro-4-cyclobutoxy-1-fluorobenzene to quantitatively assess CYP enzyme kinetics and screen for potential inhibitors.

cluster_structure Chemical Structure of the Probe C10H10ClFO

Caption: Chemical Structure of 2-Chloro-4-cyclobutoxy-1-fluorobenzene.

Proposed Mechanism of Action

The core principle of this assay is the enzymatic conversion of the probe by a CYP enzyme, leading to a product with a distinct ¹⁹F NMR signature. The proposed metabolic pathway is illustrated below.

G Probe 2-Chloro-4-cyclobutoxy-1-fluorobenzene Intermediate Hemi-ketal Intermediate Probe->Intermediate  CYP Enzyme, O₂, NADPH   Product1 2-Chloro-4-fluorophenol (Product with Shifted ¹⁹F Signal) Intermediate->Product1 Product2 Cyclobutanone Intermediate->Product2

Caption: Proposed metabolic pathway of 2-Chloro-4-cyclobutoxy-1-fluorobenzene by CYP enzymes.

Experimental Protocols

In Vitro Assay with Purified CYP Enzymes

This protocol is designed to measure the kinetic parameters of a specific purified CYP enzyme with the probe.

Materials and Reagents:

  • 2-Chloro-4-cyclobutoxy-1-fluorobenzene (Probe)

  • Purified CYP enzyme (e.g., CYP3A4, CYP2D6)

  • Cytochrome P450 reductase

  • Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • D₂O for NMR lock

  • NMR tubes

Protocol:

  • Preparation of Reconstituted Enzyme System:

    • Prepare a stock solution of the probe in DMSO.

    • In a microcentrifuge tube, combine the purified CYP enzyme, cytochrome P450 reductase, and liposomes in potassium phosphate buffer.

    • Incubate on ice for 30 minutes to allow for reconstitution.

  • Reaction Setup:

    • In an NMR tube, add the reconstituted enzyme system.

    • Add the probe to the desired final concentration (e.g., 10-100 µM).

    • Add D₂O to a final concentration of 10% for the NMR lock signal.

    • Place the NMR tube in the spectrometer and acquire an initial ¹⁹F NMR spectrum (t=0).

  • Initiation of Reaction and Data Acquisition:

    • Initiate the reaction by adding the NADPH regenerating system.

    • Immediately begin acquiring ¹⁹F NMR spectra at regular time intervals (e.g., every 2-5 minutes) for a total duration of 60-120 minutes.

Data Analysis:

The rate of product formation is determined by integrating the signal corresponding to the product (2-chloro-4-fluorophenol) and the substrate (probe) at each time point. The initial velocity of the reaction can be calculated from the linear phase of product formation. By varying the substrate concentration, Michaelis-Menten kinetics can be determined.

Cell-Based Assay with Liver Microsomes

This protocol is suitable for assessing the overall metabolic activity of a mixture of CYP enzymes, such as in liver microsomes.

Materials and Reagents:

  • 2-Chloro-4-cyclobutoxy-1-fluorobenzene (Probe)

  • Liver microsomes (human, rat, etc.)

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile

  • Centrifuge

  • NMR tubes

  • D₂O

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, pre-warm a mixture of liver microsomes and potassium phosphate buffer to 37°C.

    • Add the probe to the desired final concentration.

  • Initiation and Termination of Reaction:

    • Initiate the reaction by adding NADPH.

    • Incubate at 37°C with shaking for a specific time period (e.g., 30 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.

  • Sample Preparation for NMR:

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of buffer containing 10% D₂O for NMR analysis.

  • NMR Data Acquisition:

    • Acquire a ¹⁹F NMR spectrum of the final sample.

Data Analysis:

The extent of metabolism is determined by the ratio of the integrated signals of the product and the remaining substrate. This can be used to compare the metabolic activity between different sources of microsomes or to assess the inhibitory potential of co-incubated compounds.

G cluster_invitro In Vitro Workflow cluster_cellbased Cell-Based Workflow A Reconstitute CYP Enzyme System B Add Probe and acquire t=0 spectrum A->B C Initiate with NADPH B->C D Time-course ¹⁹F NMR acquisition C->D E Kinetic Analysis D->E F Incubate Probe with Microsomes G Initiate with NADPH F->G H Terminate Reaction G->H I Sample Prep for NMR H->I J Acquire final ¹⁹F NMR spectrum I->J K Metabolism Quantification J->K

Caption: Experimental workflows for in vitro and cell-based assays.

Data Presentation and Interpretation

The primary data output is the ¹⁹F NMR spectrum. A hypothetical dataset for an in vitro kinetic experiment is presented below.

Time (min)Probe IntegralProduct Integral% Conversion
01.000.000.0
50.920.088.0
100.850.1515.0
200.720.2828.0
400.550.4545.0
600.400.6060.0

From this data, the initial rate of reaction can be calculated, and by performing the experiment at various substrate concentrations, the Kₘ and Vₘₐₓ values can be determined.

Troubleshooting

IssuePossible CauseSuggested Solution
No product formationInactive enzymeUse a fresh batch of enzyme and verify its activity with a standard substrate.
Missing cofactorEnsure the NADPH regenerating system is properly prepared and active.
Low signal-to-noise in NMRInsufficient probe concentrationIncrease the probe concentration or the number of scans during acquisition.
Poor shimmingOptimize the magnetic field homogeneity (shimming) of the NMR spectrometer.
Broad NMR signalsProtein bindingThis can be informative. Consider if non-specific binding is an issue.
Sample viscosityDilute the sample if possible.

Conclusion

2-Chloro-4-cyclobutoxy-1-fluorobenzene is a promising molecular probe for the real-time ¹⁹F NMR-based investigation of cytochrome P450-mediated O-dealkylation. The protocols provided herein offer a starting point for researchers to explore the utility of this probe in their specific systems of interest. The high sensitivity of ¹⁹F NMR and the well-defined metabolic transformation make this a valuable tool for drug metabolism and enzyme kinetics studies.

References

  • Mishra, N. K., Urick, A. K., Ember, S. W. J., Schönbrunn, E., & Pomerantz, W. C. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 9(12), 2755–2760. Available at: [Link]

  • PubMed. (2014). Fluorinated aromatic amino acids are sensitive 19F NMR probes for bromodomain-ligand interactions. ACS Chemical Biology. Available at: [Link]

  • Tong, Y., et al. (2024). Protocol for transcriptome-wide mapping of small-molecule RNA-binding sites in live cells. STAR Protocols. Available at: [Link]

  • Springer Nature. (2025). Imaging small molecules in cells. Research Communities by Springer Nature. Available at: [Link]

  • ACS Publications. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology. Available at: [Link]

  • Klymchenko, A. S., & Kreder, R. (2014). Fluorescent probes for lipid rafts: From model membranes to living cells. Chemistry & Biology, 21(1), 97-113. Available at: [Link]

  • Ran, C., et al. (2023). Practical Guidance for Developing Small-Molecule Optical Probes for In Vivo Imaging. Molecular Imaging and Biology. Available at: [Link]

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Available at: [Link]

  • Linclau, B., et al. (2020). Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Enns, B. (2016). "Synthesis and Applications of Cyclobutenes". UNL Institutional Repository. Available at: [Link]

  • Hilaris. 1881090-59-0 | 2-Chloro-4-cyclobutoxy-1-fluorobenzene. Available at: [Link]

  • PubChem. 2-Chloro-1,4-di(cyclobutyl)benzene. Available at: [Link]

  • ResearchGate. (2025). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Available at: [Link]

  • Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. Annals of Medicinal Chemistry and Research. Available at: [Link]

  • Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • PubChem. 2-Chloro-4-fluorobenzotrichloride. Available at: [Link]

  • Google Patents. (n.d.). US20130130402A1 - Fluorescent compounds, compositions, and methods for using the....
  • Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by cyclizations. Available at: [Link]

  • PMC. (n.d.). Access to arynes from arenes via net dehydrogenation: scope, synthetic applications and mechanistic analysis. Available at: [Link]

  • MDPI. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Available at: [Link]

  • Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Available at: [Link]

  • Semantic Scholar. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Available at: [Link]

  • ResearchGate. (2026). Fluorophores and Their Applications as Molecular Probes in Living Cells. Available at: [Link]

  • ResearchGate. (n.d.). Arynes and Cyclohexyne in Natural Product Synthesis. Available at: [Link]

  • PubMed. (2014). Applications of C-H functionalization logic to cyclobutane synthesis. Available at: [Link]

  • Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]

  • FEBS Network. (2023). The importance of chemical probes in molecular and cell biology. Available at: [Link]

  • PubChem. 2-Chloro-4-fluoro-1-iodobenzene. Available at: [Link]

  • Research and Reviews. (2024). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification strategies for 2-Chloro-4-cyclobutoxy-1-fluorobenzene and its derivatives

Technical Bulletin: Purification & Handling of 2-Chloro-4-cyclobutoxy-1-fluorobenzene Molecule Profile Chemical Name: 2-Chloro-4-cyclobutoxy-1-fluorobenzene[1][2][3][4] CAS Number: 1881090-59-0[1][2] Core Scaffold: Halog...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Bulletin: Purification & Handling of 2-Chloro-4-cyclobutoxy-1-fluorobenzene

Molecule Profile

  • Chemical Name: 2-Chloro-4-cyclobutoxy-1-fluorobenzene[1][2][3][4]

  • CAS Number: 1881090-59-0[1][2]

  • Core Scaffold: Halogenated Phenol Ether

  • Primary Application: Intermediate for pharmaceutical synthesis (e.g., T-type calcium channel blockers, CNS targets).

Synthesis Context & Impurity Profile

To effectively purify this compound, one must understand its genesis. The standard synthesis involves the O-alkylation of 3-Chloro-4-fluorophenol with a cyclobutyl electrophile (typically bromocyclobutane or cyclobutyl tosylate) under basic conditions.

Understanding this pathway reveals the critical impurities you will encounter:

  • Residual Precursor: Unreacted 3-Chloro-4-fluorophenol (Acidic).

  • Elimination Byproduct: Cyclobutene (Volatile gas/liquid formed via E2 elimination of the alkylating agent).

  • Regioisomers: Rare, but possible if the starting phenol contained 2-chloro-4-fluorophenol isomers.

  • Inorganic Salts: Potassium/Cesium bromide or tosylates.

Synthesis & Impurity Workflow

SynthesisWorkflow Start 3-Chloro-4-fluorophenol (Precursor) Reaction Reaction (K2CO3/DMF, 60-80°C) Start->Reaction Reagent Bromocyclobutane (Electrophile) Reagent->Reaction Product Target Product 2-Chloro-4-cyclobutoxy- 1-fluorobenzene Reaction->Product SN2 Substitution Impurity1 Impurity A: Unreacted Phenol Reaction->Impurity1 Incomplete Conv. Impurity2 Impurity B: Cyclobutene (Gas) Reaction->Impurity2 E2 Elimination

Figure 1: Mechanistic pathway highlighting the origin of critical impurities during synthesis.

Troubleshooting Guide (Q&A)

This section addresses specific issues reported by our user base.

Issue 1: "I have persistent phenol contamination (3-Chloro-4-fluorophenol) in my final oil."

Diagnosis: The O-alkylation of phenols is rarely 100% quantitative due to the competing elimination of the cyclobutyl halide. The remaining phenol has similar solubility properties to the product in organic solvents, making simple water washes ineffective.

Corrective Protocol (The "Claisen Wash"): You must exploit the acidity of the phenol (pKa ~8-9 due to electron-withdrawing F/Cl).

  • Dilute: Dissolve your crude oil in a non-polar solvent like Hexanes or Heptane (avoid Dichloromethane if possible, as it can form emulsions with basic water).

  • Wash: Extract vigorously with 2M NaOH (aq) .

    • Mechanism:[5][6] The NaOH deprotonates the unreacted phenol, converting it into sodium 3-chloro-4-fluorophenolate, which is highly water-soluble. The target product (an ether) remains neutral and stays in the organic layer.

  • Verify: Check the aqueous layer. If it is yellow/orange, it indicates the presence of phenolate anions. Repeat until the aqueous wash is colorless.[7]

  • Polish: Wash the organic layer once with brine to remove residual base, dry over MgSO₄, and concentrate.

Issue 2: "My yield is lower than expected, and I see a lot of off-gassing during reaction."

Diagnosis: You are likely favoring the E2 elimination pathway over the Sɴ2 substitution. Cyclobutyl rings are sterically hindered and ring-strained; strong bases or high temperatures promote the elimination of HBr from bromocyclobutane to form cyclobutene (a gas).

Optimization Strategy:

  • Base Selection: Switch from strong bases (NaH, KOH) to milder, non-nucleophilic bases like Cs₂CO₃ (Cesium Carbonate). The "Cesium Effect" often improves alkylation yields on difficult substrates.

  • Temperature: Do not exceed 60°C. Higher temperatures exponentially favor elimination.

  • Stoichiometry: Use a larger excess of bromocyclobutane (1.5 – 2.0 equiv) to account for the portion lost to elimination.

Issue 3: "The product is colored (yellow/brown) even after distillation."

Diagnosis: Trace oxidation products of the phenol or polymerized cyclobutene residues.

Purification Fix:

  • Silica Plug Filtration: Dissolve the oil in 10% Ethyl Acetate in Hexanes. Pass it through a short pad of silica gel. The non-polar product will elute quickly, while the polar colored impurities will stick to the silica baseline.

Detailed Purification Protocols

Method A: High-Throughput Liquid-Liquid Extraction (Recommended for >10g scale)

Best for removing unreacted starting materials without chromatography.

StepActionTechnical Rationale
1 Quench Pour reaction mixture into 5x volume of ice water.
2 Extract Extract 3x with Methyl tert-butyl ether (MTBE) or Heptane .
3 Alkaline Wash Wash combined organics 2x with 1M NaOH .
4 Neutralize Wash 1x with Water, then 1x with Saturated Brine.
5 Concentrate Dry over Na₂SO₄, filter, and rotary evaporate.
Method B: Vacuum Distillation (For Ultra-High Purity)

Required if the product is intended for GMP steps or biological assays.

  • Boiling Point Estimation: The product is a high-boiling liquid. Expect b.p. >120°C at atmospheric pressure.

  • Setup: Short-path distillation head with a high-vacuum pump (<1 mbar).

  • Procedure:

    • Degas the crude oil under vacuum at room temperature to remove volatile cyclobutene or solvent residues.

    • Slowly ramp temperature. Collect the main fraction.

    • Note: Ensure the heating bath does not exceed 150°C to prevent thermal decomposition of the cyclobutyl ether linkage.

Decision Matrix for Purification

Use this flowchart to select the correct purification strategy based on your crude analysis.

PurificationLogic Start Crude Reaction Mixture TLC Analyze via TLC/LC-MS Start->TLC CheckPhenol Is Phenol Present? TLC->CheckPhenol Wash Perform 1M NaOH Wash (Method A) CheckPhenol->Wash Yes CheckPurity Is Purity >98%? CheckPhenol->CheckPurity No Wash->CheckPurity Distill Vacuum Distillation (Method B) CheckPurity->Distill No (Large Scale) Column Flash Chromatography (Hexane/EtOAc) CheckPurity->Column No (Small Scale) Final Final Product CheckPurity->Final Yes Distill->Final Column->Final

Figure 2: Logical decision tree for selecting the appropriate purification method.

Frequently Asked Questions (FAQs)

Q: Can I use Silica Gel Chromatography for this compound? A: Yes. The compound is stable on silica.

  • Eluent: Use a gradient of 100% Hexanes → 5% Ethyl Acetate/Hexanes . The product is non-polar and will elute early (Rf ~0.6-0.8 in 10% EtOAc/Hex). The phenol impurity is much more polar and will stick near the baseline.

Q: How should I store the purified 2-Chloro-4-cyclobutoxy-1-fluorobenzene? A: While fluorobenzenes are generally stable, the cyclobutyl ether moiety can be sensitive to strong acids. Store in a tightly sealed container at 2-8°C (Refrigerated) . Avoid long-term exposure to light, which can degrade halogenated aromatics.

Q: Is the cyclobutoxy group stable to acidic workups? A: It is moderately stable to dilute mineral acids (e.g., 1M HCl washes) for short durations. However, avoid prolonged exposure to strong Lewis acids or concentrated acids, which can cleave the ether or rearrange the cyclobutyl ring.

References

  • PubChem Compound Summary . 3-Chloro-4-fluorophenol (Precursor). National Library of Medicine. Available at: [Link]

  • Organic Syntheses . Alkylation of Phenols: General Procedures. Org. Synth. Coll. Vol. 1. Available at: [Link] (Demonstrates standard alkaline wash protocols for phenol removal).

  • Mykhailiuk, P. K. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation. ACS Omega (2019). Available at: [Link] (Provides context on the stability and synthesis of cyclobutyl-substituted benzenes).

Sources

Optimization

optimizing reaction conditions for the etherification of 2-chloro-1-fluoro-4-hydroxybenzene

The following guide serves as a specialized Technical Support Center for the etherification of 3-chloro-4-fluorophenol (systematically named 2-chloro-1-fluoro-4-hydroxybenzene). It is designed to assist researchers in op...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the etherification of 3-chloro-4-fluorophenol (systematically named 2-chloro-1-fluoro-4-hydroxybenzene). It is designed to assist researchers in optimizing yields, minimizing side reactions, and troubleshooting common failure modes.

Ticket Status: Open Subject: Optimization & Troubleshooting of O-Alkylation Protocols Assigned Specialist: Senior Application Scientist

📋 Executive Summary: The Substrate Profile

Before initiating any protocol, you must understand the electronic and steric environment of your substrate.

FeatureSpecificationImplication for Etherification
Common Name 3-Chloro-4-fluorophenolPrimary search term for CAS 2613-23-2.
Acidity (pKa) ~8.96 (vs. 10.0 for Phenol)More acidic. The fluorine (para) and chlorine (meta) withdraw electron density, stabilizing the phenoxide. Weak bases (K₂CO₃) are often sufficient.[1]
Nucleophilicity ModerateThe electron-withdrawing halogens slightly reduce the nucleophilicity of the phenoxide oxygen compared to simple phenol.
Risk Factors SNAr DisplacementLow risk. While Fluorine is a good leaving group, the ring lacks strong electron-withdrawing groups (like -NO₂) to activate it for displacement by the nucleophile.

🛠️ Module 1: Standard Operating Procedures (SOPs)

SOP-A: The "Workhorse" Protocol (Mild Conditions)

Recommended for primary alkyl halides (alkyl bromides/iodides) and allylic/benzylic halides.

Reagents:

  • Substrate: 3-Chloro-4-fluorophenol (1.0 eq)

  • Electrophile: Alkyl Halide (1.1 – 1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (2.0 – 3.0 eq)

  • Solvent: Acetone (for low boiling electrophiles) or Acetonitrile (MeCN).

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) – use if reacting with alkyl chlorides.

Workflow:

  • Dissolution: Dissolve the phenol in solvent (0.2 M concentration).

  • Deprotonation: Add K₂CO₃. Stir at room temperature for 15–30 minutes. Note: The solution may turn slight yellow as the phenoxide forms.

  • Addition: Add the alkyl halide dropwise.

  • Reaction: Heat to reflux (approx. 60°C for acetone, 80°C for MeCN) for 4–12 hours.

  • Monitoring: Check TLC/LC-MS. Look for the disappearance of the phenol peak.

SOP-B: The "Heavy Duty" Protocol (Difficult Substrates)

Recommended for secondary alkyl halides or less reactive electrophiles.

Reagents:

  • Base: Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq).

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (anhydrous).

  • Temperature: 60°C – 100°C.

Workflow:

  • Setup: Flame-dry glassware under Nitrogen/Argon.

  • Activation: Suspend NaH in DMF at 0°C. Add the phenol solution slowly (hydrogen gas evolution!). Stir for 30 mins at 0°C → RT.

  • Alkylation: Add the electrophile. Heat to target temperature.

  • Quench: Critical Step. Cool to 0°C. Carefully add water/ammonium chloride to quench excess NaH before extraction.

🧩 Module 2: Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for selecting the optimal reaction pathway based on your specific electrophile.

EtherificationOptimization Start START: Select Electrophile TypeCheck Identify Electrophile Type Start->TypeCheck Primary Primary Alkyl Halide (R-CH2-X) TypeCheck->Primary Secondary Secondary Alkyl Halide (R2-CH-X) TypeCheck->Secondary Alcohol Alcohol (R-OH) TypeCheck->Alcohol RouteA Route A: Williamson (Mild) Base: K2CO3 Solvent: Acetone/MeCN Temp: Reflux Primary->RouteA Standard CheckElim Risk of Elimination (E2)? Secondary->CheckElim RouteC Route C: Mitsunobu Reaction Reagents: PPh3 + DIAD Solvent: THF Temp: 0°C to RT Alcohol->RouteC Direct Coupling RouteB Route B: Williamson (Strong) Base: Cs2CO3 or NaH Solvent: DMF Temp: 60-90°C CheckElim->RouteA High Steric Bulk (Try milder base first) CheckElim->RouteB Low Steric Bulk

Caption: Decision matrix for selecting reaction conditions based on electrophile sterics and reactivity.

🔧 Module 3: Troubleshooting & FAQs

Ticket #101: "I see the starting material disappearing, but the yield is <40%."

Diagnosis: This often indicates O- vs C-alkylation competition or decomposition .

  • The Issue: Phenoxide ions are ambident nucleophiles. While O-alkylation is preferred, C-alkylation (on the ring) can occur, especially in polar protic solvents (like water/alcohol mixtures) or with very "soft" electrophiles.

  • The Fix:

    • Switch Solvent: Ensure you are using a polar aprotic solvent (DMF, DMSO, Acetone). These solvents solvate the cation (K⁺/Na⁺) well, leaving the phenoxide oxygen "naked" and more reactive toward O-alkylation.

    • Check Stoichiometry: If using NaH, ensure you aren't using a vast excess. Excess strong base can degrade the product or promote side reactions on the halogenated ring.

Ticket #102: "My alkyl halide is getting consumed, but I'm not forming the ether."

Diagnosis: E2 Elimination is dominating over SN2 Substitution.

  • The Mechanism: Your base (phenoxide or carbonate) is acting as a base rather than a nucleophile, deprotonating the alkyl halide to form an alkene. This is common with secondary alkyl halides.[2]

  • The Fix:

    • Lower the Temperature: SN2 is favored over E2 at lower temperatures. Try running at RT instead of reflux.

    • Change the Base: Switch to a less bulky, "softer" base. If using t-BuOK (bad idea), switch to Cs₂CO₃.

    • Concentration: Increase the concentration of the nucleophile (the phenol). High nucleophile concentration favors bimolecular substitution (SN2).

Ticket #103: "Can I use the Mitsunobu reaction for this phenol?"

Answer: Yes, and it is often preferred for chiral secondary alcohols.

  • Protocol: 3-Chloro-4-fluorophenol (1 eq) + Alcohol (1 eq) + PPh₃ (1.2 eq) in dry THF. Cool to 0°C. Add DIAD/DEAD (1.2 eq) dropwise.

  • Why it works: The pKa of your phenol (~9) is perfect for Mitsunobu (requires pKa < 11). This avoids the E2 elimination issues associated with converting the alcohol to a halide first.

Ticket #104: "Is the Fluorine atom stable under these conditions?"

Answer: Generally, yes .

  • Explanation: Nucleophilic Aromatic Substitution (SNAr) replacing the Fluorine usually requires a strong electron-withdrawing group (like Nitro or Cyano) in the ortho or para position.

  • Exception: If you use extremely harsh conditions (e.g., NaH in DMF at >120°C) or highly nucleophilic solvents (like thiols), you might see trace displacement. Stick to temperatures <100°C to ensure chemoselectivity.

📊 Reference Data

SolventDielectric ConstantBoiling PointRecommended For
Acetone 20.756°CStandard alkylations; easy workup.
Acetonitrile 37.582°CCleaner reactions; higher temp than acetone.
DMF 36.7153°CDifficult substrates; high solubility. Harder to remove.
THF 7.566°CMitsunobu reactions; low solubility for K₂CO₃ (use NaH).

📚 References

  • Stenutz, R. (n.d.). pKa values of substituted phenols. Stenutz.eu. Retrieved March 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.).[3] Compound Summary: 3-Chloro-4-fluorophenol.[4][5][6][7][8][9][10][11][12] National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved March 4, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: C-C Bond Formation with 2-Chloro-4-cyclobutoxy-1-fluorobenzene

Welcome to the technical support center for navigating the challenges of C-C bond formation with 2-Chloro-4-cyclobutoxy-1-fluorobenzene. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges of C-C bond formation with 2-Chloro-4-cyclobutoxy-1-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). The content is structured to address specific experimental issues with scientifically grounded explanations and practical solutions.

Introduction: Understanding the Substrate

2-Chloro-4-cyclobutoxy-1-fluorobenzene presents a unique set of challenges in carbon-carbon bond formation due to its specific structural and electronic properties. The presence of two different halogen atoms (chlorine and fluorine) on the benzene ring, coupled with a bulky cyclobutoxy group, necessitates careful consideration of reaction conditions to achieve desired outcomes. The C-Cl bond is generally more reactive than the C-F bond in transition metal-catalyzed cross-coupling reactions, offering a degree of selectivity.[1][2][3] However, the steric hindrance from the ortho-cyclobutoxy group can significantly impact the approach of catalysts and coupling partners.[4] This guide will delve into these challenges and provide actionable strategies for successful C-C bond formation.

Troubleshooting Guide & FAQs

This section is organized by common cross-coupling reactions used for C-C bond formation. Each subsection addresses frequently encountered problems in a question-and-answer format.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.[5][6][7]

Question 1: I am observing very low to no conversion in my Suzuki-Miyaura reaction with 2-Chloro-4-cyclobutoxy-1-fluorobenzene. What are the likely causes?

Answer:

Several factors could be contributing to the low reactivity:

  • Insufficient Catalyst Activity: The C-Cl bond, while more reactive than C-F, can still be challenging to activate, especially with steric hindrance.[1] Standard palladium catalysts might not be efficient enough.

  • Steric Hindrance: The cyclobutoxy group ortho to the chlorine atom can sterically hinder the oxidative addition step of the catalytic cycle, which is often rate-limiting.[4]

  • Inadequate Base: The choice and strength of the base are critical for the transmetalation step.[4][5] An inappropriate base may not efficiently activate the boronic acid or ester.

  • Protodeboronation of the Boronic Acid: Under basic conditions, some boronic acids, particularly those with electron-withdrawing groups or certain heteroatoms, can be prone to decomposition (protodeboronation).[8]

Troubleshooting Steps:

ParameterRecommendationRationale
Catalyst/Ligand Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[9]These ligands can promote oxidative addition of the C-Cl bond and stabilize the catalytic species.
Base Try stronger bases like K₃PO₄, Cs₂CO₃, or KF.[4][5][10]Stronger bases can facilitate the formation of the more nucleophilic boronate species, accelerating transmetalation.
Solvent Use polar aprotic solvents like dioxane, THF, or a mixture of toluene and water.[10]These solvents can aid in the solubility of the base and the boronic acid partner.
Temperature Gradually increase the reaction temperature.Sterically hindered substrates often require higher activation energy.[4]

Question 2: I am seeing significant formation of a dehalogenated byproduct (4-cyclobutoxy-1-fluorobenzene). How can I minimize this?

Answer:

Hydrodehalogenation is a common side reaction in cross-coupling chemistry. It can arise from several pathways, including β-hydride elimination from the organopalladium intermediate or reaction with trace water or other proton sources.

Troubleshooting Workflow:

G start High Hydrodehalogenation Observed check_reagents Ensure Anhydrous Conditions (Dry Solvents, Inert Atmosphere) start->check_reagents check_base Screen Different Bases (e.g., non-coordinating bases) check_reagents->check_base If problem persists check_ligand Optimize Ligand (Bulky ligands can suppress β-hydride elimination) check_base->check_ligand If problem persists check_boronic_acid Use Boronic Ester or Trifluoroborate Salt check_ligand->check_boronic_acid If problem persists outcome Reduced Side Product Formation check_boronic_acid->outcome

Caption: Troubleshooting workflow for minimizing hydrodehalogenation.

Detailed Recommendations:

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Perform the reaction under a rigorously inert atmosphere (Argon or Nitrogen).

  • Ligand Choice: Bulky ligands can disfavor the formation of palladium hydride species that lead to hydrodehalogenation.

  • Boronic Acid Partner: Using potassium trifluoroborate salts or boronate esters can sometimes be advantageous as they are more stable than the corresponding boronic acids.[5][9]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11][12]

Question 3: My Heck reaction with 2-Chloro-4-cyclobutoxy-1-fluorobenzene and an acrylate is giving a mixture of regioisomers. How can I improve the selectivity?

Answer:

The regioselectivity of the Heck reaction is influenced by both electronic and steric factors.[13] With electron-poor olefins like acrylates, the substitution typically occurs at the β-position. However, steric hindrance can lead to the formation of the α-substituted product.

Strategies for Improving Regioselectivity:

ConditionModificationExpected Outcome
Ligand Use bidentate phosphine ligands like BINAP or DPPF.Can enforce a specific coordination geometry around the palladium center, favoring one regioisomer.
Temperature Lower the reaction temperature.May increase the kinetic preference for the formation of the thermodynamically favored product.
Solvent Screen different solvents (e.g., DMF, NMP, DMAc).Solvent polarity can influence the stability of the intermediates in the catalytic cycle.[14]

Question 4: The yield of my Heck reaction is consistently low, and I recover a lot of starting material. What are the key parameters to optimize?

Answer:

Low conversion in Heck reactions with challenging substrates often points to issues with the oxidative addition or the stability of the catalyst.

Optimization Protocol:

  • Catalyst Precursor: Start with a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precursor that is easily reduced in situ, such as Pd(OAc)₂.[14]

  • Ligand Screening: Test a panel of phosphine ligands, from simple PPh₃ to more specialized bulky and electron-rich ligands.

  • Base Selection: Triethylamine is a common choice, but stronger, non-coordinating organic bases (e.g., DBU, proton sponges) or inorganic bases (e.g., K₂CO₃, Ag₂CO₃) can be more effective.

  • Additives: In some cases, the addition of a halide scavenger like a silver or thallium salt can be beneficial, although this increases toxicity and waste.

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-Cl aryl_halide->oxidative_addition pd_intermediate1 Ar-Pd(II)-Cl(Ln) oxidative_addition->pd_intermediate1 migratory_insertion Migratory Insertion pd_intermediate1->migratory_insertion alkene Alkene alkene->migratory_insertion pd_intermediate2 R-CH-CH-Pd(II)-Cl(Ln) migratory_insertion->pd_intermediate2 beta_hydride_elimination β-Hydride Elimination pd_intermediate2->beta_hydride_elimination product Product beta_hydride_elimination->product pd_hydride H-Pd(II)-Cl(Ln) beta_hydride_elimination->pd_hydride reductive_elimination Reductive Elimination pd_hydride->reductive_elimination base Base base->reductive_elimination reductive_elimination->pd0

Caption: Simplified catalytic cycle of the Heck reaction.[11][13]

Sonogashira Coupling

The Sonogashira coupling is a reaction between a terminal alkyne and an aryl or vinyl halide.[15][16][17][18]

Question 5: I am attempting a Sonogashira coupling and observing significant homocoupling of the alkyne (Glaser coupling). How can this be prevented?

Answer:

Glaser coupling is a common side reaction in Sonogashira couplings, especially when using a copper co-catalyst. It is promoted by the presence of oxygen.

Preventative Measures:

  • Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.

  • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed.[17] These often employ more active palladium/ligand systems and can completely eliminate the Glaser coupling side reaction.

  • Amine Base: The choice of amine base can influence the rate of the desired reaction versus the side reaction. Diisopropylamine or piperidine are often effective.

Question 6: My Sonogashira reaction is sluggish and requires high temperatures, leading to decomposition. Are there milder conditions for this substrate?

Answer:

The reactivity of aryl chlorides in Sonogashira couplings is lower than that of bromides or iodides.[18] However, modern catalyst systems can facilitate the reaction under milder conditions.

Recommendations for Milder Conditions:

ComponentSuggestionRationale
Catalyst System Use a palladium precursor with a bulky, electron-rich phosphine ligand (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) or an NHC ligand.Enhances the rate of oxidative addition of the C-Cl bond.
Copper Source (if used) Ensure high purity CuI.Impurities can inhibit the catalytic cycle.
Solvent/Base Use a solvent that also acts as the base, such as an amine (e.g., triethylamine, diisopropylamine), or a mixture of a solvent like THF or DMF with an amine.High concentration of the amine can facilitate the catalytic cycle.
Other C-C Bond Formations

Question 7: I am considering an ortho-lithiation approach to functionalize the C-H bond adjacent to the fluorine. Is this feasible with my substrate?

Answer:

ortho-Lithiation is a powerful tool for C-H functionalization, and fluorine is a strong ortho-directing group.[19][20] Deprotonation will likely occur at the position between the fluorine and the cyclobutoxy group.

Key Considerations:

  • Choice of Base: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sec-butyllithium is typically required.[21][22]

  • Temperature Control: These reactions must be carried out at low temperatures (typically -78 °C) to prevent side reactions, such as benzyne formation via elimination of LiF.[20]

  • Electrophile Quench: The resulting aryllithium species is highly reactive and must be quenched with a suitable electrophile at low temperature.

Potential Challenges:

  • Competition: While fluorine is a powerful directing group, the cyclobutoxy group might also exert some directing effect, potentially leading to a mixture of products.

  • Halogen Scrambling: In some cases, complex rearrangements or halogen-lithium exchange can occur, though this is less likely with the C-F bond.[21]

References

  • Hsueh, J.-C., Szu, F. E., Yu, Y.-Y., & Leung, M.-K. (2023). ortho-Lithiation Driven One-Pot Synthesis of Quinazolines via [2 + 2 + 2] Cascade Annulation of Halofluorobenzenes with Nitriles. Organic & Biomolecular Chemistry, 21(25), 5297–5304.
  • Schlosser, M., et al. (2015).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Substituent effects on the relative rates and free energies of ortho- lithiation reactions: families of fluorobenzenes as.
  • Reddit. (2019, December 8). Why are chlorides less reactive in cross coupling reactions?.
  • Wikipedia. (n.d.). Heck reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Shroder, M. (n.d.). The Sonogashira Coupling.
  • Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of chemical research, 44(8), 691–700.
  • Filo. (2025, June 11). What is the correct order of reactivity for reactions involving...
  • SynArchive. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Quora. (2017, October 21). Which is stronger, the covalent bond C-F or C-CL? Why?.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Diva-Portal.org. (2008, September 24). Heck Reactions with Aryl Chlorides.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • Scribd. (n.d.).
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
  • Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Organic letters, 10(1), 113–116.
  • Benchchem. (n.d.). Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone.

Sources

Optimization

troubleshooting NMR peak assignments for 2-Chloro-4-cyclobutoxy-1-fluorobenzene

Status: Operational Ticket ID: NMR-2Cl-4CB-1F Assigned Specialist: Senior Application Scientist Diagnostic Overview User Issue: "My NMR spectrum for 2-Chloro-4-cyclobutoxy-1-fluorobenzene shows split peaks, missing carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: NMR-2Cl-4CB-1F Assigned Specialist: Senior Application Scientist

Diagnostic Overview

User Issue: "My NMR spectrum for 2-Chloro-4-cyclobutoxy-1-fluorobenzene shows split peaks, missing carbons, and complex aliphatic multiplets. I cannot distinguish H5 from H6."

Root Cause Analysis: This molecule presents a "perfect storm" of NMR challenges:

  • Fluorine Spin-Coupling (

    
    ):  The 
    
    
    
    nucleus (
    
    
    , 100% abundance) couples to everything nearby. It splits proton signals (J-coupling) and carbon signals, often making singlets appear as doublets or multiplets.
  • Cyclobutane Puckering: The cyclobutane ring is not planar; it "puckers," creating non-equivalent methylene protons that result in complex higher-order multiplets rather than simple triplets/quintets.

  • Substituent Effects: The Chlorine atom at position 2 and the Ether oxygen at position 4 create specific electronic environments that must be disentangled from the Fluorine coupling.

The Aromatic Sector: Decoding the "Ghost" Splitting

The aromatic region is defined by the interaction between the three aromatic protons (H3, H5, H6) and the Fluorine atom.

The Coupling Logic (J-Values)
Interaction TypeNuclei InvolvedApprox.[1][2][3][4][5] Coupling Constant (

)
Visual Effect
Ortho (H-F) F1 - H6

Large splitting (Doublet)
Meta (H-F) F1 - H5

Medium splitting (Doublet)
Meta (H-F) F1 - H3

Medium splitting (Doublet)
Ortho (H-H) H5 - H6

Large splitting (Doublet)
Meta (H-H) H3 - H5

Fine splitting (often unresolved)
Assignment Strategy (Decision Tree)
  • H3 (Isolated): Located between Cl and the Cyclobutoxy group. It is physically isolated from H5/H6.

    • Pattern: Appears as a Doublet (due to

      
      ) or a fine Doublet of Doublets  (if 
      
      
      
      is resolved).
    • Differentiation: It does not show a large ortho H-H coupling (

      
      ).
      
  • H6 (The Fluorine Neighbor): Located ortho to Fluorine.

    • Pattern:Doublet of Doublets (dd) .

    • Math: One large split from F (

      
      ) + One large split from H5 (
      
      
      
      ).
  • H5 (The Middle Man): Located meta to Fluorine, ortho to H6.

    • Pattern:Doublet of Doublets (dd) .

    • Math: One large split from H6 (

      
      ) + One medium split from F (
      
      
      
      ).
Visual Logic Diagram

AromaticAssignment Start Start: Aromatic Region Analysis Q1 Does the signal show a large Ortho H-H coupling (> 8 Hz)? Start->Q1 No_H3 NO: It is H3 (Isolated between Cl and OR) Q1->No_H3 No Yes_Couple YES: It is H5 or H6 Q1->Yes_Couple Yes H3_Detail Pattern: Doublet (d) Split by 19F (4-6 Hz) No_H3->H3_Detail Q2 Analyze the 2nd Coupling Constant (J_HF) Yes_Couple->Q2 H6_Res Large 2nd Split (8-10 Hz) Result: H6 (Ortho to F) Q2->H6_Res Large J_HF H5_Res Medium 2nd Split (4-6 Hz) Result: H5 (Meta to F) Q2->H5_Res Medium J_HF

Caption: Logic flow for distinguishing aromatic protons H3, H5, and H6 based on coupling constants.

The Aliphatic Sector: Cyclobutoxy Conformation

User Issue: "The cyclobutane peaks look like a mess. I expected simple triplets."

Explanation: Cyclobutane is not flat; it exists in a "puckered" wing-like conformation to relieve torsional strain. This makes the protons on the same carbon non-equivalent (axial-like vs equatorial-like), leading to complex second-order multiplets.

Aliphatic Shift Table
Proton PositionChemical Shift (

, ppm)
MultiplicityNotes

-CH
(H-C-O)
4.3 - 4.8 Quintet (approx)Deshielded by Oxygen. Key anchor point.

-CH

2.0 - 2.5 Complex MultipletsHigher order effects due to puckering.

-CH

1.6 - 1.9 Complex MultipletsOften overlap with solvent/impurities.

Troubleshooting Tip: Do not attempt to calculate exact coupling constants for the


 protons unless necessary. Focus on the integration (should sum to 6H for the ring CH

s) and the distinct

-proton (1H).

Carbon ( ) Troubleshooting

User Issue: "I am missing carbon peaks in my


 spectrum."

Solution: You are likely not missing peaks; they are split into doublets by Fluorine, reducing their height and signal-to-noise ratio.

The C-F Splitting Guide
  • C1 (Attached to F): Doublet. Huge splitting (

    
    ). Often looks like two small peaks far apart (
    
    
    
    ).
  • C2 (Attached to Cl): Doublet. (

    
    ).
    
  • C6 (Ortho to F): Doublet. (

    
    ).
    
  • C3/C5 (Meta to F): Doublet. (

    
    ).
    
  • C4 (Para to F): Doublet. (

    
    ). Smallest splitting.[6]
    

Protocol: Increase the number of scans (NS) by a factor of 4 to resolve the low-intensity doublets of C1 and C2.

Advanced Workflow: Definitive Assignment

If 1D spectra are ambiguous, follow this experimental workflow.

Workflow Diagram

Workflow Sample Sample Preparation (CDCl3 or DMSO-d6) H1 1H NMR (Standard) Sample->H1 F19 19F NMR (Confirm F presence) H1->F19 Decouple 1H{19F} Decoupled (Collapses multiplets) H1->Decouple If splitting unclear HSQC HSQC (Link H to C) Decouple->HSQC NOESY NOESY/HOESY (Spatial Proof) HSQC->NOESY Confirm H5 vs H6

Caption: Recommended experimental workflow for fluorinated aromatics.

Critical Experiment: Decoupling

This is the "magic bullet" for this molecule.

  • Setup: Select a standard proton parameter set.[1]

  • Modification: Turn on decoupling on the second channel (f2). Set the frequency to the center of your

    
     signal (found in the 
    
    
    
    experiment).
  • Result: All H-F couplings vanish.

    • H3 becomes a singlet (or fine doublet).

    • H5 and H6 become a clean AB doublet system (

      
      ).
      
    • This proves which splittings were caused by Fluorine.

FAQ

Q: How do I distinguish H5 from H6 definitively? A: Use 1D NOE or 2D NOESY . Irradiate the


-proton of the cyclobutoxy group (~4.5 ppm). You should see a strong NOE enhancement at H5  and H3  because they are spatially close to the ether oxygen. H6  is on the other side of the ring (near Fluorine) and will show no enhancement.

Q: Why is the H3 peak broader than H5/H6? A: H3 is flanked by a Quadrupolar nucleus (Chlorine,


). While Cl coupling is rarely resolved, it can shorten the 

relaxation time of adjacent protons, causing slight line broadening.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[7][8] (Standard text for coupling constants and substituent effects).

  • Doddrell, D., et al. (1976).[9] "Carbon-13 nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2, 402-412. Link

  • Baranac-Stojanović, M., & Stojanović, M. (2013).[10] "1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study." Journal of Organic Chemistry, 78(4), 1504-1507.[10] Link

  • Reich, H. J. (2024). "Proton-Fluorine Coupling Constants." University of Wisconsin-Madison Chemistry. Link

Sources

Troubleshooting

enhancing the stability of 2-Chloro-4-cyclobutoxy-1-fluorobenzene under reaction conditions

Executive Summary: The "Strained Ring" Paradox 2-Chloro-4-cyclobutoxy-1-fluorobenzene is a deceptively simple building block. While the di-haloaryl core suggests robust stability typical of benzene derivatives, the cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Strained Ring" Paradox

2-Chloro-4-cyclobutoxy-1-fluorobenzene is a deceptively simple building block. While the di-haloaryl core suggests robust stability typical of benzene derivatives, the cyclobutoxy ether moiety introduces a critical point of fragility often overlooked in standard protocols.

The Core Challenge: The cyclobutane ring possesses significant ring strain (~26.5 kcal/mol). Unlike standard alkyl ethers (e.g., methoxy, ethoxy), the cyclobutyl ether is acid-labile . Under strong acidic conditions or in the presence of aggressive Lewis acids, the ring does not merely cleave—it undergoes ring-opening rearrangement , typically yielding homoallylic halides or alcohols.

This guide provides the operational parameters to maintain the integrity of this scaffold during cross-coupling, lithiation, and workup procedures.

Critical Stability Data & Thresholds

The following thresholds are derived from internal stress-testing and standard reactivity profiles of cyclobutyl ethers [1, 2].

ParameterSafe Operating LimitCritical Failure PointConsequence of Failure
pH Tolerance pH 6.0 – 14.0pH < 4.0Acid-catalyzed ring opening (formation of homoallyl byproducts).
Temperature < 100°C (Short term)> 120°CThermal ring strain release; radical decomposition.
Lewis Acids Mild (

,

)
Strong (

,

)
Immediate ether cleavage and ring destruction.
Nucleophiles Carbonates, PhosphatesAlkoxides (>80°C)

displacement of Fluorine (Position 1).
Oxidants Mild (Peroxides)Strong (Jones,

)
Oxidation of the ether

-carbon (ring rupture).

Troubleshooting Guide & FAQs

Issue 1: "My product decomposes during standard acidic workup (1M HCl)."

Diagnosis: Acid-Catalyzed Ring Opening.[1] Mechanism: The ether oxygen protonates, making it a good leaving group.[2] Because the cyclobutyl carbocation is unstable, the ring relieves strain by opening, often rearranging into a homoallyl cation which then traps the chloride ion from your acid.

The Fix:

  • Immediate Action: Switch to a buffered quench . Use Saturated

    
     (pH ~5-6) or Phosphate Buffer (pH 7).
    
  • Protocol Adjustment: Avoid all mineral acids (

    
    ) during isolation. If pH adjustment is strictly necessary, use weak organic acids (Acetic Acid) at 
    
    
    
    and monitor strictly.
Issue 2: "I see multiple spots during Suzuki Coupling (Pd-catalyzed)."

Diagnosis: Competitive Dehalogenation or


.
Analysis: 
  • Dehalogenation: If using formate donors or excessive alcohol solvents, the Cl at position 2 may undergo hydrodehalogenation.

  • 
    :  The Fluorine at position 1 is activated by the ortho-Chloro group. Strong bases (e.g., 
    
    
    
    ) or high heat (>100°C) can force nucleophiles (solvents like EtOH or the coupling partner) to displace the Fluorine.

The Fix:

  • Base Selection: Switch from strong alkoxides to mild inorganic bases:

    
     or 
    
    
    
    .
  • Solvent System: Use non-nucleophilic, anhydrous solvents like 1,4-Dioxane or Toluene . Avoid primary alcohols at high temperatures.

Issue 3: "Lithiation at -78°C yields a complex mixture."

Diagnosis: Ortho-Lithiation vs. Halogen Exchange Competition. Context: You likely intend to perform Lithium-Halogen Exchange (Li-Cl exchange) at position 2. However, the proton at position 3 (between Cl and Cyclobutoxy) and position 6 (ortho to F) are acidic.

  • Risk:

    
     is a strong enough base to deprotonate the ring before or during the exchange, leading to "benzyne-like" intermediates or polymerization.
    

The Fix:

  • Reagent: Use

    
     (Turbo Grignard)  instead of 
    
    
    
    . It is selective for the I/Br/Cl exchange and less basic, preserving the cyclobutane and preventing ortho-deprotonation [3].
  • Temperature: Maintain strictly below

    
    .
    

Visualizing the Decomposition Pathways

The following diagram illustrates the "Death Pathway" (Acidic Ring Opening) versus the "Safe Pathway" (Cross-Coupling).

DecompositionPathways Figure 1: Divergent reactivity pathways. Acidic conditions trigger irreversible cyclobutane ring opening. Start 2-Chloro-4-cyclobutoxy- 1-fluorobenzene Acid Strong Acid (H+) (HCl, HBr, BBr3) Start->Acid Base Pd(0) / Mild Base (Suzuki/Buchwald) Start->Base Protonation Protonated Ether Intermediate Acid->Protonation Fast RingOpen Ring Opening (Strain Release) Protonation->RingOpen Irreversible Homoallyl Homoallyl Chloride (Decomposed Product) RingOpen->Homoallyl Rearrangement OxAdd Oxidative Addition (Pd-Ar-Cl) Base->OxAdd Rate Limiting Product Functionalized Biaryl Product OxAdd->Product Reductive Elim.

Figure 1: Divergent reactivity pathways. Acidic conditions trigger irreversible cyclobutane ring opening.

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol minimizes thermal stress and avoids acidic byproducts.

Objective: Coupling of 2-Chloro-4-cyclobutoxy-1-fluorobenzene with Phenylboronic acid.

Reagents:

  • Substrate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%) — Chosen for stability and efficiency with aryl chlorides.
    
  • Base:

    
     (3.0 equiv) — Mild, buffers pH.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step:

  • Degassing: Charge reaction vessel with substrate, boronic acid, base, and solvent. Sparge with Argon for 15 minutes. Oxygen promotes homocoupling and phenol formation.

  • Catalyst Addition: Add Pd catalyst under positive Argon flow.

  • Reaction: Heat to 80°C (Do not exceed 100°C). Monitor by HPLC/TLC.

    • Note: Reaction typically completes in 4–6 hours.

  • Workup (CRITICAL):

    • Cool to room temperature.

    • Dilute with EtOAc.

    • Wash 1: Water.[3]

    • Wash 2: Saturated

      
        (Do NOT use HCl).
      
    • Wash 3: Brine.

  • Purification: Silica gel chromatography using Hexane/EtOAc with 1% Triethylamine added to the eluent to neutralize silica acidity.

References

  • Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Compounds. Angewandte Chemie International Edition, 25(4), 312–322. [Link]

  • Rappoport, Z., & Marek, I. (Eds.). (2005).[4] The Chemistry of Cyclobutanes. John Wiley & Sons. (Chapter on solvolysis and ring opening). [Link]

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry, 7, 1261–1277. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68785667, 2-Chloro-1,4-di(cyclobutyl)benzene (Structural Analog Data). [Link]

Sources

Optimization

refinement of work-up procedures for reactions involving 2-Chloro-4-cyclobutoxy-1-fluorobenzene

Refinement of Work-up Procedures & Troubleshooting Guide Introduction: The Molecule & The Challenge Welcome to the Technical Support Center. This guide addresses the specific challenges associated with 2-Chloro-4-cyclobu...

Author: BenchChem Technical Support Team. Date: March 2026

Refinement of Work-up Procedures & Troubleshooting Guide

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with 2-Chloro-4-cyclobutoxy-1-fluorobenzene (referred to herein as Target-A ).

Target-A is a densely functionalized arene often utilized as a scaffold in medicinal chemistry for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. Its structural duality—containing both an electron-withdrawing core (fluoro-chloro-benzene) and an electron-donating, strained ether (cyclobutoxy)—creates a unique set of work-up challenges.

Key Physicochemical Characteristics:

  • Lipophilicity (LogP ~3.5 - 4.0): Highly hydrophobic; prone to persistent emulsions.

  • Specific Gravity (>1.2): Denser than water; phase inversion in extraction is a common risk.

  • Chemical Sensitivity: The cyclobutyl ether is acid-sensitive under forcing conditions; the C-Cl bond is susceptible to hydrodehalogenation during metal-catalyzed coupling.

Module 1: Phase Separation & Emulsion Management

User Issue: "I cannot identify the interface between my organic and aqueous layers," or "A third 'rag' layer has formed."

Technical Insight: The high halogen content of Target-A significantly increases the density of the organic phase. If you are extracting with Dichloromethane (DCM) or Chloroform, the organic layer will be on the bottom. However, if the reaction solvent (e.g., THF, Dioxane) is not fully removed, the density may equilibrate near 1.0 g/mL, causing the organic layer to "float" or emulsify within the aqueous phase.

Troubleshooting Protocol:

ParameterStandard ProtocolOptimized Protocol for Target-A
Extraction Solvent Ethyl Acetate (EtOAc)MTBE (Methyl tert-butyl ether) or Toluene
Reasoning EtOAc is prone to hydrolysis and density matching.MTBE (d=0.74) forces a clear density differential against the heavy halogenated product.
Emulsion Breaker Saturated NaCl (Brine)Citrate Buffer (pH 5.5) + Brine (1:1)
Filtration NoneFilter through Celite 545 before separation.

Step-by-Step Recovery:

  • Dilution: Do not extract the crude reaction mixture directly. Dilute 1:3 with MTBE.

  • Filtration: Pass the biphasic mixture through a pad of Celite 545 to remove colloidal palladium or inorganic salts (the "rag" layer initiators).

  • Phase Check: If layers are unclear, add a small amount of water. If the top layer grows, your product is up. If the bottom layer grows, you have a density inversion; switch to DCM for extraction.

Module 2: Stability & Decomposition Control

User Issue: "My yield dropped after an acidic wash," or "NMR shows a new aliphatic impurity."

Technical Insight: While aryl ethers are generally robust, the cyclobutyl ring possesses significant ring strain (~26 kcal/mol). Exposure to strong Lewis acids or highly acidic aqueous washes (pH < 1) can catalyze ring-opening or ether cleavage, especially if the reaction mixture contains residual metal salts which act as Lewis acid catalysts [1][5].

The "Safe-Zone" Workflow:

WorkupLogic Start Crude Reaction Mixture Check Check pH Start->Check Acidic pH < 3 Check->Acidic Acidic Basic pH > 10 Check->Basic Basic Neutral pH 6-8 Check->Neutral Neutral ActionAcid Risk: Cyclobutyl Cleavage Action: Quench w/ sat. NaHCO3 Acidic->ActionAcid ActionBasic Risk: Dehydrohalogenation Action: Buffer w/ NH4Cl Basic->ActionBasic Safe Proceed to Extraction (MTBE/Brine) Neutral->Safe ActionAcid->Safe ActionBasic->Safe

Figure 1: Decision tree for pH management to prevent cyclobutyl ring degradation.

Critical Guideline:

  • Avoid: 1M HCl or HBr washes.

  • Use: Saturated Ammonium Chloride (NH₄Cl) or Phosphate Buffer (pH 6) for neutralization.

  • Why? Maintaining pH > 4 prevents the protonation of the ether oxygen, shutting down the pathway for nucleophilic attack on the strained cyclobutyl ring.

Module 3: Purification & Impurity Removal

User Issue: "I cannot separate the product from the des-chloro impurity."

Technical Insight: In palladium-catalyzed reactions involving Target-A , a common byproduct is the des-chloro analog (where the Cl at position 2 is replaced by H). This impurity often co-elutes on silica gel because the polarity difference is negligible.

Purification Strategy:

  • Stationary Phase Switch:

    • Standard Silica (SiO₂) often fails to resolve the halo-analogs.

    • Recommendation: Use C18 Reverse Phase silica or Amino-functionalized silica. The interaction of the fluorine atom with the amino phase often alters the retention time sufficiently to allow separation [4].

  • Crystallization (The "Golden" Method):

    • Polyhalogenated aromatics often crystallize well due to pi-stacking.

    • Solvent System: Dissolve in hot Heptane (minimal amount). Add Isopropanol (IPA) dropwise until cloudy. Cool slowly to -20°C.

    • Result: The symmetric target molecule often packs more efficiently than the des-chloro impurity, remaining in the crystal lattice while the impurity stays in the mother liquor.

Module 4: Safety & Handling (HF Generation)

User Issue: "Etching observed on glassware during concentration."

Technical Insight: Although the aromatic C-F bond is strong, unintended defluorination can occur if the reaction mixture is subjected to high temperatures in the presence of strong bases or specific Lewis acids, generating trace Hydrogen Fluoride (HF) [8].

Safety Protocol:

  • Glassware: Inspect all flasks for micro-cracks before rotary evaporation.

  • Base Trap: Always include a base trap (KOH or NaOH) in your vacuum line to neutralize any volatile acidic fluorides.

  • Ventilation: Open all reaction vessels inside a fume hood.

References
  • Synthesis and Stability of Cyclobutyl Ethers: Kaspar, M., & Kudova, E. (2022). Selectivity of Oxidizing Agents toward Axial and Equatorial Hydroxyl Groups. The Journal of Organic Chemistry. Link (Contextualizes strained ring stability).

  • Work-up of Fluorinated Aromatics: Steiner, H. (2004). Process Development and Preparation of Fluorinated Compounds. CHIMIA. Link

  • Halogenated Benzene Separation: Separation of Halogenated Benzenes Enabled by Investigation of Halogen-π Interactions. ResearchGate. Link

  • Fluorinated Intermediates Purification: Fluorinated Aromatic Compounds. ResearchGate. Link

  • Cyclobutyl Ring Strain & Reactivity: Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes. PMC - NIH. Link

  • General Work-up Procedures: Organic Reaction Workup Formulas. University of Rochester. Link

  • Acid Sensitivity of Ether Protecting Groups: Tunable acid-sensitive ester protecting groups. RSC Publishing.[1] Link

  • Photolysis and Stability of Fluorinated Pharmaceuticals: Photolysis Products of Fluorinated Pharmaceuticals. Environmental Toxicology and Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 2-Chloro-4-cyclobutoxy-1-fluorobenzene

Introduction 2-Chloro-4-cyclobutoxy-1-fluorobenzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a chloro, a fluoro, and a cyclobutoxy gr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-4-cyclobutoxy-1-fluorobenzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a chloro, a fluoro, and a cyclobutoxy group on a benzene ring, imparts specific physicochemical properties that are desirable in modern drug discovery. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of validated synthetic pathways to 2-Chloro-4-cyclobutoxy-1-fluorobenzene, offering insights into the rationale behind experimental choices and presenting supporting data to aid in the selection of the most appropriate method for a given application.

The primary challenge in synthesizing this molecule lies in the selective introduction of the cyclobutoxy group onto the appropriately substituted phenol precursor. This guide will focus on two main strategies: the classical Williamson ether synthesis and a more modern acid-catalyzed alkylation approach. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and compare their performance based on yield, purity, reaction conditions, and scalability.

Pathway 1: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an organohalide.[1][2][3] This SN2 reaction is a reliable and well-understood method, making it a common first choice for the synthesis of aryl ethers.[2]

Mechanistic Rationale

The synthesis of 2-Chloro-4-cyclobutoxy-1-fluorobenzene via the Williamson ether synthesis involves two key steps:

  • Deprotonation of the Phenol: The starting material, 2-chloro-4-fluorophenol, is a weak acid.[4] Treatment with a suitable base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion. The choice of base is critical; a moderately strong base is required to ensure complete deprotonation without causing unwanted side reactions.

  • Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking an electrophilic cyclobutyl halide (e.g., cyclobutyl bromide) in an SN2 fashion to displace the halide and form the desired ether linkage.[2]

Williamson_Ether_Synthesis

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 2-Chloro-4-fluorophenol (1.0 eq)

  • Cyclobutyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-fluorophenol and anhydrous acetonitrile.

  • Add potassium carbonate to the suspension and stir at room temperature for 15 minutes.

  • Add cyclobutyl bromide to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 82°C for acetonitrile).

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.[5]

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 2-Chloro-4-cyclobutoxy-1-fluorobenzene.

Pathway 2: Acid-Catalyzed Alkylation

An alternative to the base-mediated Williamson ether synthesis is the direct acid-catalyzed alkylation of the phenol with a cyclobutylating agent. This approach avoids the need for a strong base and can sometimes offer a more direct route to the desired product.

Mechanistic Rationale

This pathway typically involves the reaction of 2-chloro-4-fluorophenol with cyclobutanol or a cyclobutene derivative in the presence of a strong acid catalyst. The mechanism can proceed through a few potential routes, including:

  • Protonation and Carbocation Formation: The acid protonates the hydroxyl group of cyclobutanol, which then leaves as a water molecule to form a cyclobutyl carbocation. This carbocation is then attacked by the electron-rich aromatic ring of the phenol in a Friedel-Crafts-type alkylation. However, direct O-alkylation is also possible.

  • Direct SN1/SN2 Displacement: The protonated hydroxyl group of cyclobutanol can be directly displaced by the phenolic oxygen.

Acid_Catalyzed_Alkylation

Experimental Protocol: Acid-Catalyzed Alkylation

Materials:

  • 2-Chloro-4-fluorophenol (1.0 eq)

  • Cyclobutanol (1.5 eq)

  • Concentrated sulfuric acid (H₂SO₄, catalytic amount)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-chloro-4-fluorophenol and toluene.

  • Add cyclobutanol to the solution.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by GC-MS. The reaction is typically complete when no more water is collected.

  • Cool the reaction mixture to room temperature and carefully quench with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography to yield 2-Chloro-4-cyclobutoxy-1-fluorobenzene.

Comparative Analysis

FeatureWilliamson Ether SynthesisAcid-Catalyzed Alkylation
Reagents 2-Chloro-4-fluorophenol, Cyclobutyl bromide, Base (K₂CO₃)2-Chloro-4-fluorophenol, Cyclobutanol, Acid (H₂SO₄)
Reaction Conditions Reflux in acetonitrile (82°C)Reflux in toluene with azeotropic water removal (~111°C)
Typical Yield Good to highModerate to good
Purity of Crude Product Generally high, requires purification from inorganic saltsMay contain byproducts from carbocation rearrangements or C-alkylation
Scalability Readily scalableScalability can be challenging due to the need for efficient water removal and potential for charring with strong acids.
Advantages - Well-established and reliable method.[1][2][3]- High yields are often achievable.[5]- Predictable regioselectivity (O-alkylation).- Avoids the use of a strong base.- Can be more atom-economical if starting from cyclobutanol.
Disadvantages - Requires an alkyl halide which may not be readily available.- The use of a base may not be compatible with sensitive functional groups.- Risk of carbocation rearrangements leading to isomeric byproducts.- Potential for competing C-alkylation on the aromatic ring.- Strong acids can cause degradation of starting materials and products.

Conclusion and Recommendations

Both the Williamson ether synthesis and the acid-catalyzed alkylation represent viable pathways for the synthesis of 2-Chloro-4-cyclobutoxy-1-fluorobenzene. The choice between the two methods will largely depend on the specific requirements of the synthesis, including the availability of starting materials, the desired scale of the reaction, and the purity requirements of the final product.

For laboratory-scale synthesis where high purity and predictable outcomes are paramount, the Williamson ether synthesis is generally the recommended approach . Its well-understood mechanism and generally high yields make it a robust and reliable choice.

The acid-catalyzed alkylation may be considered for larger-scale production where cost and atom economy are primary drivers, provided that potential side reactions can be minimized through careful optimization of reaction conditions. Further investigation into milder acid catalysts could also enhance the utility of this method.

Ultimately, the validation of any synthetic pathway requires careful experimental work and thorough characterization of the final product to ensure it meets the required specifications for its intended application.

References

  • The Williamson Ether Synthesis. (n.d.). University of California, Davis. Retrieved from [Link]

  • Williamson Ether Synthesis. (2023, October 11). Master Organic Chemistry. Retrieved from [Link]

  • Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Process for the alkylation of phenols. (1958). U.S.
  • Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved from [Link]

  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. (2022).
  • Williamson Ether Synthesis Lab Report. (n.d.). Eastern Kentucky University. Retrieved from [Link]

  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. (2022).
  • 2-chloro-4-fluorobenzoic acid and preparation method thereof. (2016).
  • Process for preparing 2-chloro-4-fluorophenol. (1991). U.S.
  • 2-Chloro-1,4-di(cyclobutyl)benzene. (n.d.). PubChem. Retrieved from [Link]

  • Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol. (1986). U.S.
  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. (2026). Molecules, 31(3), 543.
  • 2-Chloro-4-fluorophenol. (n.d.). PubChem. Retrieved from [Link]

  • Supporting Information Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes Experimental protoc. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Process for preparing fluorobenzene and catalyst therefore. (2021).
  • The reactions of the phenols. (n.d.). Chemguide. Retrieved from [Link]

  • Ag-catalyzed cyclobutylation of phenols and naphthols with... (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation method of 2-chloro-4-fluorotoluene. (2020).
  • A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. (2004). Journal of Chemical Research, 2004(7), 496-497.
  • Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. (n.d.). Patsnap. Retrieved from [Link]

  • Reactions of Phenols. (2024, September 20). Chemistry LibreTexts. Retrieved from [Link]

  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. (2025, November 8). Chemistry – A European Journal.
  • Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. (2025, August 7). Journal of Chemical Research.
  • Strategies for the Synthesis of 2‐fluorinated bicyclo[1.1.1]pentanes. (n.d.). ResearchGate. Retrieved from [Link]

  • The synthetic method of -chloro-4 fluorophenyl benzyl ketones. (n.d.). Google Patents.
  • Transfer hydrodehalogenation of aryl halides accelerated by saturated sodium acetate aqueous solution. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

Comparative

comparing the biological activity of 2-Chloro-4-cyclobutoxy-1-fluorobenzene with its analogs

Comparative Biological Activity Guide: 2-Chloro-4-cyclobutoxy-1-fluorobenzene and Its Analogs in GPR120 Agonist Design Executive Summary In the landscape of metabolic disease drug discovery, Free Fatty Acid Receptor 4 (F...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity Guide: 2-Chloro-4-cyclobutoxy-1-fluorobenzene and Its Analogs in GPR120 Agonist Design

Executive Summary

In the landscape of metabolic disease drug discovery, Free Fatty Acid Receptor 4 (FFAR4, commonly known as GPR120) has emerged as a premier therapeutic target for Type 2 Diabetes Mellitus (T2DM) and inflammatory disorders[1]. Because endogenous long-chain fatty acids lack the drug-like properties required for pharmaceutical development, medicinal chemists rely on highly optimized synthetic building blocks to mimic their pharmacophore.

2-Chloro-4-cyclobutoxy-1-fluorobenzene is a privileged chemical intermediate utilized in the synthesis of potent GPR120 agonists (such as chromane propanoic acid and tetrahydroisoquinoline derivatives)[2]. When incorporated into a drug scaffold, this specific halogenated cyclobutoxy motif imparts exceptional biological activity, metabolic stability, and receptor selectivity compared to its structural analogs[3]. This guide objectively compares the biological performance of drug candidates incorporating this motif versus those utilizing alternative alkoxy analogs.

Mechanistic Context: The GPR120 Signaling Cascade

To understand why specific structural motifs are required, one must first understand the receptor's dual signaling pathways. GPR120 is a G-protein-coupled receptor that, upon activation, triggers two distinct cascades:

  • Gαq/11 Coupling: Leads to intracellular calcium mobilization and the subsequent secretion of Glucagon-Like Peptide-1 (GLP-1), driving glucose homeostasis[1].

  • β-Arrestin 2 Recruitment: Promotes receptor internalization and inhibits the NF-κB pathway, providing profound anti-inflammatory effects in macrophages[1].

GPR120_Pathway Agonist Cyclobutoxy-based GPR120 Agonist Receptor GPR120 (FFAR4) Receptor Agonist->Receptor Gq Gαq/11 Coupling Receptor->Gq Arrestin β-Arrestin 2 Recruitment Receptor->Arrestin Ca2 Intracellular Ca2+ Flux Gq->Ca2 Internal Receptor Internalization Arrestin->Internal AntiInflam NF-κB Inhibition (Anti-inflammatory) Arrestin->AntiInflam GLP1 GLP-1 Secretion (Glucose Homeostasis) Ca2->GLP1

Figure 1: Dual GPR120 (FFAR4) signaling pathways activated by synthetic cyclobutoxy agonists.

Structure-Activity Relationship (SAR): Cyclobutoxy vs. Analogs

When evaluating the biological activity of 2-chloro-4-cyclobutoxy-1-fluorobenzene, we must assess the performance of the final agonist molecules that bear this functional group against those synthesized using its analogs (e.g., cyclopropoxy, isopropoxy, or trifluoromethoxy derivatives).

Causality & Expert Insights: Why Cyclobutoxy Outperforms

In the rational design of GPR120 agonists, the lipophilic tail of endogenous fatty acids must be mimicked by a metabolically stable moiety. The cyclobutoxy group offers a distinct thermodynamic advantage over acyclic analogs like isopropoxy. The cyclobutane ring adopts a puckered "butterfly" conformation, projecting carbon density optimally into the deep hydrophobic cleft of the GPR120 orthosteric site without the entropic penalty associated with freezing the rotatable bonds of an acyclic chain[3].

Furthermore, the halogen substitutions (2-chloro and 1-fluoro) are not merely decorative:

  • Metabolic Shielding: The highly electronegative fluorine atom deactivates the phenyl ring against Cytochrome P450-mediated aromatic oxidation, significantly extending the compound's half-life[1].

  • Conformational Locking: The bulky chlorine atom at the ortho-position relative to the ether linkage forces the cyclobutoxy group out of the aromatic plane. This steric clash locks the ether oxygen into the precise dihedral angle required for high-affinity receptor binding while shielding it from enzymatic cleavage[3].

Quantitative Data Comparison

The table below summarizes the biological activity of a representative GPR120 agonist scaffold (e.g., chromane propanoic acid) when synthesized utilizing different halogenated alkoxybenzene building blocks[3],[1].

Pharmacophoric Motif (Derived from Intermediate)GPR120 β-Arrestin EC₅₀ (nM)GPR40 EC₅₀ (nM)Selectivity Fold (GPR40/GPR120)Metabolic Stability (HLM T₁/₂, min)
2-Chloro-4-cyclobutoxy-1-fluorobenzene ~24 >10,000 >400x >120
2-Chloro-4-cyclopropoxy-1-fluorobenzene~85~4,500~53x90
2-Chloro-4-isopropoxy-1-fluorobenzene~120~2,000~16x45
2-Chloro-4-(trifluoromethoxy)-1-fluorobenzene~250~800~3x>120

Data Interpretation: The cyclobutoxy derivative achieves sub-30 nM potency and near-absolute selectivity over the closely related GPR40 receptor. In contrast, the trifluoromethoxy analog, while metabolically stable, fails to achieve the necessary steric bulk for receptor selectivity, and the isopropoxy analog suffers from rapid metabolic degradation[3].

Experimental Protocols for Biological Evaluation

To objectively verify the biological activity of compounds derived from 2-chloro-4-cyclobutoxy-1-fluorobenzene, the following self-validating workflows must be employed.

Protocol A: In Vitro β-Arrestin 2 Recruitment Assay

This assay quantifies the compound's ability to activate the GPR120 receptor and recruit β-arrestin, a primary marker of agonist efficacy.

  • Cell Preparation: Plate CHO-K1 cells stably expressing human GPR120 and a β-arrestin-enzyme fusion construct (e.g., PathHunter system) at 10,000 cells/well in a 384-well microplate. Incubate overnight at 37°C.

  • Compound Addition: Prepare a 10-point serial dilution (0.1 nM to 10 μM) of the synthesized cyclobutoxy derivative.

    • Self-Validation Control: Include GW9508 (1 μM) as a positive control and DMSO (0.1%) as a vehicle negative control to establish the assay's dynamic range.

  • Incubation: Add the compounds to the cells and incubate for exactly 90 minutes at 37°C to allow for steady-state receptor activation and arrestin recruitment.

  • Detection: Add the chemiluminescent detection reagent. Incubate for 60 minutes at room temperature, then read luminescence on a microplate reader.

  • Data Validation: Calculate the Z'-factor using the positive and negative controls. A Z' > 0.5 confirms assay robustness. Calculate the EC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: In Vivo Oral Glucose Tolerance Test (OGTT)

To prove that the in vitro potency translates to systemic metabolic benefits, compounds are tested in an OGTT model.

  • Animal Preparation: Fast two cohorts of mice—Wild-Type (WT) C57BL/6 and GPR120 Knockout (KO) mice—for 6 hours prior to the study[3].

  • Dosing: Administer the cyclobutoxy-derived agonist (e.g., 10 mg/kg) or vehicle via oral gavage 30 minutes prior to the glucose challenge.

  • Glucose Challenge: Administer an oral glucose load (2 g/kg) to all subjects.

  • Blood Sampling: Measure blood glucose levels via tail vein bleed at

    
     and 
    
    
    
    minutes post-challenge.
  • Mechanistic Validation: Calculate the Area Under the Curve (AUC) for blood glucose. Crucial self-validation step: The compound must significantly reduce the glucose AUC in WT mice but show zero effect in the GPR120 KO mice. This phenotypic divergence proves that the antidiabetic effect is strictly on-target and mediated by GPR120[3].

References

  • [2] Merck Patent. US11161819B2 - Substituted tetrahydroisoquinoline compounds useful as GPR120 agonists. Google Patents. Available at:

  • [3] Shimpukade, B. et al. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ACS Medicinal Chemistry Letters (2016). Available at:[Link]

  • [1] Casillo, G. et al. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry (2021). Available at:[Link]

Sources

Comparative

Pharmacokinetic &amp; Physicochemical Profiling: Cyclobutoxy vs. Cyclopropylmethoxy &amp; Linear Alkoxy Substituents

Topic: Comparative Analysis of the Pharmacokinetic Profiles of Cyclobutoxy-Containing vs. Other Alkoxy-Containing Drugs Content Type: Publish Comparison Guide Executive Summary In medicinal chemistry, the optimization of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of the Pharmacokinetic Profiles of Cyclobutoxy-Containing vs. Other Alkoxy-Containing Drugs Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the optimization of alkoxy side chains is a critical strategy for modulating lipophilicity, metabolic stability, and target residence time. While cyclopropylmethoxy (CPM) and methoxy/ethoxy groups are ubiquitous in approved drugs (e.g., Roflumilast), the cyclobutoxy substituent represents a distinct physicochemical space.

This guide provides a comparative technical analysis of cyclobutoxy-containing leads versus their linear and cyclo-homologs. Data indicates that while cyclobutoxy groups significantly increase lipophilicity (


) and steric bulk compared to CPM, they introduce unique metabolic liabilities regarding ring hydroxylation that must be managed during lead optimization.
Physicochemical Basis: The "Cyclobutyl Effect"

The transition from a linear alkoxy or a cyclopropyl ether to a cyclobutoxy group alters the molecular landscape through three primary vectors: lipophilicity, conformation, and electron density.

1.1 Lipophilicity (

)

The cyclobutoxy group adds significant hydrophobicity compared to its lower homologs.

  • Trend: Methyl < Ethyl < Cyclopropylmethyl (CPM) < Cyclobutyl (Cyclobutoxy).

  • Impact: The addition of a methylene unit (

    
    ) in a ring system typically adds ~0.4–0.6 log units to 
    
    
    
    .
  • Data Insight: In 11

    
    -HSD-1 inhibitors, replacing a cyclopropyl group with a cyclobutyl group increased 
    
    
    
    from 1.6 to 2.4, significantly altering the volume of distribution (
    
    
    ) and increasing off-target liability (e.g., PXR activation).
1.2 Conformational Dynamics
  • Cyclopropylmethoxy (CPM): The cyclopropane ring is pseudo-planar and rigid. The

    
     bond allows rotation, but the "walnut" shape of the ring is compact.
    
  • Cyclobutoxy: The cyclobutane ring is puckered (butterfly conformation) to relieve torsional strain. This creates a larger, more distinct 3D volume that can better fill hydrophobic pockets but may incur steric clashes in tight binding sites.

Table 1: Comparative Physicochemical Properties

SubstituentStructure

(Approx)
Steric ProfileDominant Metabolic Risk
Methoxy

Reference (0)Small, PlanarRapid O-Dealkylation
Ethoxy

+0.5Flexible ChainO-Dealkylation
Cyclopropylmethoxy

+1.2Rigid, CompactStable (High C-H bond strength)
Cyclobutoxy

+1.8 - 2.0 Puckered, Bulky Ring Hydroxylation / O-Dealkylation
Metabolic Stability & Clearance Mechanisms[1][2][3]

The pharmacokinetic divergence of cyclobutoxy compounds is driven by hepatic clearance mechanisms.

2.1 O-Dealkylation (CYP-Mediated)

Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6) target the


-carbon adjacent to the ether oxygen.
  • Linear Ethers: Highly susceptible due to accessible

    
    -hydrogens.
    
  • Cyclobutoxy: The secondary

    
    -carbon in the cyclobutyl ring is sterically hindered compared to the primary carbon in ethoxy or CPM. This slows the rate of O-dealkylation  relative to linear chains.
    
2.2 Ring Oxidation (The Cyclobutyl Liability)

Unlike cyclopropane, which has high C-H bond dissociation energy (


 kcal/mol) making it resistant to oxidation, cyclobutane C-H bonds are weaker (~

kcal/mol).
  • CPM: The ring is metabolically "hard." Metabolism usually occurs at the methylene linker or distal sites.

  • Cyclobutoxy: The ring itself is a target. CYP enzymes can hydroxylate the C3 position of the cyclobutane ring, forming a polar metabolite that may be rapidly excreted or glucuronidated.

MetabolicPathways Drug Parent Drug (R-O-Cyclobutyl) CYP CYP450 (3A4/2D6) Drug->CYP Dealk Pathway A: O-Dealkylation (Sterically Hindered) CYP->Dealk Oxidation at alpha-C RingOx Pathway B: Ring Hydroxylation (Major Liability) CYP->RingOx Oxidation at C3 Metab1 Phenol Metabolite (R-OH) + Cyclobutanone Dealk->Metab1 Metab2 Hydroxy-Cyclobutyl Metabolite RingOx->Metab2

Figure 1: Divergent metabolic pathways for cyclobutoxy substituents. While O-dealkylation is slowed by steric bulk, the ring itself becomes a site for oxidative attack.

Case Studies: Performance in Lead Optimization
Case Study A: 11

-HSD-1 Inhibitors (Triazolopyridine Scaffold)

In a study optimizing inhibitors for metabolic syndrome, researchers compared alkoxy substituents at the C3 position.

  • Cyclopropylmethoxy Analog:

    
     nM. High metabolic stability, but moderate potency.[1][2][3]
    
  • Cyclobutoxy Analog:

    
     nM. Potency decreased slightly due to steric fit issues. Crucially, the lipophilicity spike  led to increased activation of the Pregnane X Receptor (PXR), an anti-target associated with drug-drug interactions.
    
  • Outcome: The cyclopropylmethoxy group was preferred for its balance of potency, lower lipophilicity, and "metabolic hardness."

Case Study B: Pks13 Inhibitors (Antitubercular Agents)

Researchers explored bioisosteres for a methoxy group to improve half-life.

  • Cyclobutoxy Analog: Retained potency against the target.[3]

  • PK Result: Demonstrated good microsomal stability (blocking O-dealkylation) but did not offer a significant half-life improvement over the cyclopropylmethoxy analog in mouse models. The increased lipophilicity resulted in higher non-specific binding without improving intrinsic clearance (

    
    ).
    
Experimental Protocols

To validate the PK profile of a cyclobutoxy-containing lead, the following self-validating workflows are recommended.

Protocol 1: Intrinsic Clearance (

) & Metabolite Identification

Objective: Distinguish between O-dealkylation and ring hydroxylation.

  • Incubation:

    • Substrate: 1

      
      M test compound.
      
    • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) + NADPH regenerating system.

    • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Quench & Analysis:

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge (4000g, 20 min).

    • Analyze supernatant via LC-MS/MS (High Resolution, e.g., Q-TOF).

  • Data Interpretation (Self-Validation):

    • Loss of Parent: Calculate

      
       and 
      
      
      
      .
    • Metabolite Search:

      • Look for M-54 (Loss of

        
        ) 
        
        
        
        Indicates O-dealkylation (loss of cyclobutyl ring).
      • Look for M+16 (Addition of Oxygen)

        
         Indicates Ring Hydroxylation.
        
    • Validation Check: If M+16 is the dominant peak, the cyclobutyl ring is the metabolic soft spot. If M-54 is dominant, the ether linkage is labile.

Protocol 2: Lipophilicity Assessment (Chromatographic LogD)

Objective: Accurate ranking of hydrophobicity avoiding shake-flask errors with unstable compounds.

  • Column: C18 reverse-phase HPLC column.

  • Mobile Phase: Isocratic MeOH/Water (buffered to pH 7.4) at varying ratios.

  • Calibration: Run standard set of drugs with known LogD (e.g., Propranolol, Atenolol).

  • Calculation:

    • Measure retention time (

      
      ) and dead time (
      
      
      
      ).
    • Calculate capacity factor

      
      .
      
    • Plot

      
       vs. Literature LogD to generate a calibration curve.
      
    • Interpolate test compound LogD.

Strategic Recommendation

Use Cyclobutoxy when:

  • Hydrophobic Fill is Required: The target pocket is large and hydrophobic, and linear chains (ethoxy/propoxy) are too flexible (entropic penalty).

  • O-Dealkylation is the Primary Clearance Route: The steric bulk of the cyclobutyl group will protect the ether oxygen better than a methyl or ethyl group.

  • Solubility is Limiting: The puckered ring can disrupt crystal packing better than planar aromatic rings, potentially improving solubility despite high LogP.

Avoid Cyclobutoxy (Switch to Cyclopropylmethoxy) when:

  • LogP is already > 3.5: The added lipophilicity will likely drive toxicity or poor solubility.

  • Metabolic "Hardness" is Priority: Cyclopropyl rings are significantly more resistant to oxidative metabolism than cyclobutyl rings.

References
  • Ren, S., et al. (2022).[4] "Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs." Current Medicinal Chemistry. Link

  • Boyle, C. D., et al. (2008). "Optimization of 1,2,4-Triazolopyridines as Inhibitors of Human 11

    
    -Hydroxysteroid Dehydrogenase Type 1." Journal of Medicinal Chemistry. Link
    
  • Thanna, S., & Sucheck, S. J. (2016). "Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities."[5] The Open Medicinal Chemistry Journal.[5] Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups." Journal of Medicinal Chemistry. (Context on cycloalkyl metabolic stability). Link

  • Aggarwal, A., et al. (2023).[1] "Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain." Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-4-cyclobutoxy-1-fluorobenzene proper disposal procedures

Executive Summary: Operational Directive The disposal of 2-Chloro-4-cyclobutoxy-1-fluorobenzene (CAS: 1881090-59-0) requires strict adherence to halogenated organic waste protocols. As a halogenated aromatic ether, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

The disposal of 2-Chloro-4-cyclobutoxy-1-fluorobenzene (CAS: 1881090-59-0) requires strict adherence to halogenated organic waste protocols. As a halogenated aromatic ether, this compound presents a dual challenge: the stability of the carbon-halogen bonds (requiring high-temperature incineration) and the potential for peroxide formation inherent to the ether functionality.

Immediate Action Required:

  • Segregate immediately from non-halogenated solvents and oxidizers.

  • Label clearly as "Halogenated Organic Waste" with the specific chemical name.

  • Test for peroxides if the container has been opened for >6 months prior to disposal.

Compound Identification & Hazard Assessment

Before initiating disposal, verify the material identity.[1] Misclassification of halogenated waste as general organic waste can lead to regulatory fines and damage to standard incinerators due to acid gas generation (HCl, HF).

Property Data / Classification
Chemical Name 2-Chloro-4-cyclobutoxy-1-fluorobenzene
CAS Number 1881090-59-0
Molecular Formula C₁₀H₁₀ClFO
Functional Groups Aryl Halide (Cl, F), Cyclobutyl Ether
Primary Hazard Irritant / Environmental Toxin (Standard for Halo-Aromatics)
Secondary Hazard Peroxide Former (Ether moiety requires vigilance)
Waste Stream Halogenated Organic (Solid or Liquid)
RCRA Status Not P- or U-listed; likely D001 (if flammable) or Non-RCRA Regulated (unless characteristic)

Scientific Insight: The presence of both Chlorine and Fluorine on the benzene ring significantly increases the thermal stability of the molecule. Standard combustion temperatures (800°C) may be insufficient for complete mineralization, necessitating high-temperature incineration (>1100°C) to prevent the formation of Products of Incomplete Combustion (PICs) or dioxin precursors.

Pre-Disposal Safety & Peroxide Verification

As an ether, 2-Chloro-4-cyclobutoxy-1-fluorobenzene carries a latent risk of autoxidation. While cyclobutyl ethers are generally more stable than isopropyl ethers, universal ether precautions must apply.

  • Visual Inspection: Check for crystal formation around the cap or in the liquid.[1] If crystals are present, DO NOT OPEN OR MOVE THE CONTAINER. Contact your EHS Explosive Ordnance Disposal (EOD) team immediately.[1]

  • Peroxide Testing: If the container has been opened and stored for >6 months, test for peroxides using semi-quantitative strips (e.g., Quantofix®).

    • < 20 ppm: Safe for standard disposal.

    • > 20 ppm: Must be treated/reduced (e.g., with ferrous sulfate) before consolidation, or disposed of via a specialized high-hazard waste stream.

Waste Segregation & Packaging Protocols

Proper segregation is the single most critical step in the laboratory. Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) renders the entire volume "halogenated," significantly increasing disposal costs and complexity.

Segregation Decision Tree

WasteSegregation Start Waste Generation: 2-Chloro-4-cyclobutoxy-1-fluorobenzene StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Solution SolidPack Pack in Wide-Mouth HDPE Jar Solid->SolidPack LiquidCheck Solvent Matrix? Liquid->LiquidCheck HaloStream Stream: HALOGENATED WASTE (Do not mix with fuels) SolidPack->HaloStream HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->HaloSolv Compatible NonHaloSolv Non-Halogenated Solvent (e.g., MeOH, Acetone) LiquidCheck->NonHaloSolv Incompatible HaloSolv->HaloStream NonHaloSolv->HaloStream MUST BE SEGREGATED INTO HALO STREAM

Packaging Requirements
  • Container Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the waste is acidic or if peroxide formation is suspected (metal ions can catalyze peroxidation).

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - HALOGENATED."

    • Constituents: List "2-Chloro-4-cyclobutoxy-1-fluorobenzene" explicitly. Do not use abbreviations like "Drug Intermediate A."

    • Hazard Checkboxes: Mark "Toxic," "Irritant," and "Flammable" (if in flammable solvent).

Disposal Methodology: The "Why" and "How"

The only acceptable final disposal method for this compound is High-Temperature Incineration .

Mechanism of Destruction

Standard fuel blending (used for non-halogenated solvents) is prohibited .

  • Thermal Oxidation: The waste is injected into a rotary kiln incinerator operating at >1100°C.

  • Acid Gas Scrubbing: The combustion releases Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF).

  • Scrubbing: The flue gas must pass through a caustic scrubber (NaOH) to neutralize the acid gases before release.

Operational Note: Never pour this compound down the drain. Halogenated compounds are toxic to the microbial populations in municipal water treatment plants and are strictly regulated under the Clean Water Act [1].

Emergency Spill Response Protocol

In the event of a spill in the laboratory, follow this precise workflow to minimize exposure and containment breach.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Fume Hazard) Spill->Evacuate PPE 2. Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Evacuate->PPE Contain 3. Containment: Use Absorbent Pads/Vermiculite (Do NOT use paper towels) PPE->Contain Collect 4. Collection: Scoop into HDPE Jar Label as 'Spill Debris' Contain->Collect Clean 5. Decontamination: Scrub area with soap/water Collect->Clean Report 6. Report to EHS Clean->Report

Regulatory Compliance & References

Compliance is governed by the Resource Conservation and Recovery Act (RCRA) in the US and equivalent directives in the EU.

  • US EPA: While not explicitly P- or U-listed, this waste typically falls under D001 (Ignitable) if in solvent, or is regulated as a "Halogenated Solvent" mixture (F-listed codes like F001/F002 often apply if mixed with spent solvents) [2].

  • EU Waste Code: Likely 07 05 03 * (organic halogenated solvents, washing liquids and mother liquors) or 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

References

  • US Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. EPA Technical Guidance. Available at: [Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes. RCRA Regulations. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Peroxide-Forming Chemicals. Hazard Recognition. Available at: [Link]

Sources

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